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  • Product: 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • CAS: 1282597-36-7

Core Science & Biosynthesis

Foundational

mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in vivo

An In-Depth Technical Guide to the In Vivo Mechanism of Action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Abstract This technical guide provides a comprehensive analysis of the presumed in vivo mechanism of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Mechanism of Action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the presumed in vivo mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. While direct studies on this specific molecule are not extensively available in public literature, its chemical structure, belonging to the pyrazolo[1,5-a]pyrimidine class, strongly suggests its function as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells. This guide synthesizes the well-established mechanisms of DHODH inhibitors to construct a robust model for the in vivo effects of the topic compound. We will explore the molecular basis of DHODH inhibition, the resultant cellular pyrimidine starvation, and the downstream consequences, including cell cycle arrest, induction of programmed cell death, and immunomodulation. Furthermore, this document details authoritative, field-proven experimental protocols for validating these mechanisms in preclinical animal models, providing a self-validating framework for researchers in drug development.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to form the core of various bioactive agents, including protein kinase inhibitors.[1][2] The compound 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a specific entity within this class. A primary and extensively validated target for compounds with this structural motif is Dihydroorotate Dehydrogenase (DHODH).[3][4]

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate (DHO) to orotate.[5][6] This pathway is fundamental for the production of uridine and cytidine, which are essential precursors for DNA and RNA synthesis.[7] While most quiescent cells can acquire necessary pyrimidines through a salvage pathway, rapidly proliferating cells—such as activated lymphocytes, virally infected cells, and cancer cells—are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[5][8] This dependency creates a therapeutic window, making DHODH an attractive target for anticancer, anti-inflammatory, and antiviral agents.[9][10]

This guide will operate on the well-founded hypothesis that 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine functions as a DHODH inhibitor. We will dissect its mechanism from the molecular level to the complex physiological responses observed in vivo.

Part 1: The Molecular Target and Core Mechanism

Dihydroorotate Dehydrogenase (DHODH)

Human DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the outer surface of the inner mitochondrial membrane.[6] Its catalytic activity is directly linked to the mitochondrial electron transport chain, where it uses coenzyme Q (ubiquinone) as an electron acceptor.[6] The inhibition of DHODH by small molecules like the approved drugs leflunomide and teriflunomide, or the potent research compound brequinar, effectively shuts down this critical metabolic node.[4][10]

Primary Mechanism: Pyrimidine Nucleotide Depletion

The central mechanism of action is the induction of pyrimidine starvation. By inhibiting DHODH, the compound blocks the synthesis of orotate, leading to a rapid depletion of the intracellular pools of UMP, CTP, and other essential pyrimidine nucleotides.[5][11] This has several immediate and profound cellular consequences:

  • S-Phase Cell Cycle Arrest: The lack of pyrimidine precursors for DNA synthesis prevents cells from completing the S-phase of the cell cycle, leading to proliferation arrest.[5]

  • Transcriptional and Translational Stress: Depletion of UTP and CTP inhibits RNA synthesis, impacting global transcription and the production of essential proteins.

  • Activation of p53: Pyrimidine starvation is a metabolic stress that can lead to the stabilization and activation of the tumor suppressor protein p53, a key regulator of cell cycle checkpoints and apoptosis.[5][12]

The specificity of this effect can be unequivocally demonstrated in vitro and in vivo by a "rescue" experiment. The addition of exogenous uridine bypasses the enzymatic block, replenishing the pyrimidine pool and abrogating the antiproliferative effects of the inhibitor.[8][13] This is a critical validation step for confirming DHODH as the primary target.

cluster_pathway Core Mechanism Compound 2-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine DHODH DHODH (Mitochondrial Enzyme) Compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes DHO Dihydroorotate (DHO) DHO->DHODH Substrate UMP UMP Pool Orotate->UMP DeNovo De Novo Pyrimidine Synthesis Pathway DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Uridine Exogenous Uridine (Rescue Pathway) Salvage Salvage Pathway Uridine->Salvage Salvage->UMP Bypasses DHODH

Figure 1: Core mechanism of DHODH inhibition and the uridine rescue pathway.

Part 2: Key In Vivo Biological Consequences

The systemic depletion of pyrimidines in rapidly dividing cell populations translates into potent therapeutic effects observed in preclinical animal models.

Antiproliferative and Antineoplastic Activity

In oncology, DHODH inhibitors show significant efficacy in models of hematologic malignancies and solid tumors that are highly dependent on de novo pyrimidine synthesis.[6][14]

  • Tumor Growth Inhibition: Oral or intraperitoneal administration of DHODH inhibitors like brequinar has been shown to suppress tumor growth and extend survival in xenograft models of neuroblastoma, small cell lung cancer, and pancreatic cancer.[14][15]

  • Induction of Differentiation: In acute myeloid leukemia (AML), DHODH inhibition can overcome the differentiation blockade characteristic of the disease, forcing leukemic blasts to mature into non-proliferating myeloid cells.[11][16] This represents a powerful therapeutic mechanism beyond simple cytotoxicity.

Induction of Programmed Cell Death

Beyond halting proliferation, DHODH inhibition actively triggers multiple cell death pathways in vivo.

  • Apoptosis: As mentioned, p53 activation downstream of pyrimidine depletion can initiate the intrinsic apoptotic cascade.[5]

  • Ferroptosis: A growing body of evidence shows that DHODH function is linked to the prevention of ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[4][5] DHODH's role in regenerating ubiquinol (a potent antioxidant) is crucial. Its inhibition sensitizes cancer cells, particularly those with low expression of the ferroptosis defense protein GPX4, to this form of cell death.[4][9]

  • Pyroptosis and STING Pathway Activation: Recent research has uncovered a novel mechanism where DHODH inhibition induces mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm.[6] This cytoplasmic mtDNA activates the cGAS-STING pathway, a critical component of the innate immune system. STING activation can trigger inflammation and Gasdermin E (GSDME)-mediated pyroptosis, a highly inflammatory form of cell death that promotes anti-tumor immunity.[6]

Immunomodulation and Anti-Inflammatory Effects

The profound dependency of activated lymphocytes on de novo pyrimidine synthesis makes DHODH a prime target for autoimmune and inflammatory diseases.

  • Suppression of T-Cell Proliferation: DHODH inhibitors effectively block the clonal expansion of activated T-cells without being broadly cytotoxic to resting lymphocytes, a key feature of modern immunomodulators.[6]

  • Modulation of Myeloid Cells: The compound can promote the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs) into more mature, less suppressive cell types, thereby altering the tumor microenvironment to be more permissive for an anti-tumor immune response.[6]

  • Enhanced Antigen Presentation: Pyrimidine starvation has been shown to upregulate the expression of antigen processing and presentation (APP) genes, leading to increased surface expression of MHC-I on cancer cells.[13] This makes tumor cells more visible to cytotoxic T-lymphocytes and can synergize with immune checkpoint blockade therapies.[13]

cluster_cancer Anticancer Effects cluster_immune Immunomodulatory Effects DHODH_Inhibition DHODH Inhibition (Pyrimidine Depletion) CellCycleArrest S-Phase Arrest DHODH_Inhibition->CellCycleArrest Differentiation AML Cell Differentiation DHODH_Inhibition->Differentiation Apoptosis Apoptosis (p53 dependent) DHODH_Inhibition->Apoptosis Ferroptosis Ferroptosis (GPX4low cells) DHODH_Inhibition->Ferroptosis TCell ↓ T-Cell Proliferation DHODH_Inhibition->TCell MDSC MDSC Differentiation DHODH_Inhibition->MDSC MHC ↑ MHC-I Expression (Antigen Presentation) DHODH_Inhibition->MHC STING STING Pathway Activation & Pyroptosis DHODH_Inhibition->STING

Figure 2: Downstream in vivo consequences of DHODH inhibition.

Part 3: Experimental Protocols for In Vivo Validation

To rigorously validate the presumed mechanism of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a series of well-controlled in vivo experiments are required. The following protocols are based on established methodologies for potent DHODH inhibitors like brequinar.[15][16]

Protocol: AML Xenograft Model for Efficacy and Differentiation
  • Causality: This model is chosen to assess both the antiproliferative efficacy and the unique differentiation-inducing capacity of DHODH inhibitors in a hematologic malignancy. Immunodeficient mice are required to prevent rejection of human AML cells.

  • Methodology:

    • Cell Culture: Culture a human AML cell line (e.g., MOLM-13 or OCI-AML3) in RPMI-1640 medium with appropriate supplements.[16]

    • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG).[16]

    • Implantation: On Day 0, intravenously inject 1-5 x 10^6 AML cells into each mouse.

    • Treatment Groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water, administered orally).

      • Group 2: Test Compound (e.g., 25 mg/kg, oral gavage, daily).

      • Group 3: Positive Control (e.g., Brequinar, 25 mg/kg, oral gavage, daily).

      • Group 4: Rescue Group (Test Compound + Uridine at 500 mg/kg, intraperitoneally).

    • Monitoring: Monitor mice for body weight changes (toxicity) and signs of disease progression (e.g., hind limb paralysis). Survival is the primary endpoint.

    • Biomarker Analysis: At defined time points or at endpoint, collect peripheral blood, bone marrow, and spleen.

      • Flow Cytometry: Analyze cell populations for human CD45+ cells (leukemic burden) and differentiation markers (e.g., CD11b, CD14). A successful outcome is a decrease in hCD45+ blasts and an increase in hCD45+/CD11b+ mature cells in the treatment group.

      • Histology: Perform H&E staining on spleen and bone marrow to assess leukemic infiltration.

Protocol: Target Engagement Biomarker Analysis
  • Causality: To confirm that the compound is inhibiting DHODH in vivo, it is essential to measure the accumulation of its substrate, dihydroorotate (DHO). This provides a direct pharmacodynamic marker of target engagement.[10]

  • Methodology:

    • Animal Model: Use healthy C57BL/6 mice.

    • Dosing: Administer a single dose of the test compound at three dose levels (e.g., 10, 30, 100 mg/kg) and a vehicle control.

    • Sample Collection: Collect blood and urine samples at baseline and at several time points post-dose (e.g., 2, 8, 24 hours).

    • LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the levels of DHO in plasma and urine.

    • Self-Validation: A dose-dependent increase in DHO levels in both plasma and urine provides robust evidence of DHODH inhibition in vivo.[10] The magnitude of the increase should correlate with the compound's potency.

Start Start: AML Xenograft Model Implant Day 0: Implant Human AML Cells (IV) Start->Implant Randomize Day 3-5: Randomize Mice into Groups Implant->Randomize Treat Daily Dosing: - Vehicle - Test Compound - Rescue (Cmpd + Uridine) Randomize->Treat Monitor Monitor: - Survival - Body Weight Treat->Monitor Endpoint Endpoint: (Disease Progression or Time Limit) Monitor->Endpoint Analysis Analyze Tissues: - Flow Cytometry (Blood, BM) - Histology (Spleen, BM) - DHO Levels (Plasma) Endpoint->Analysis End End: Evaluate Efficacy & Confirm Mechanism Analysis->End

Figure 3: Experimental workflow for in vivo efficacy and mechanism validation.

Quantitative Data Summary

While specific data for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unavailable, the following table presents representative data for other well-characterized DHODH inhibitors to provide context for expected potencies.

CompoundTargetIn Vitro IC50 / EC50In Vivo ModelKey FindingReference
Brequinar Human DHODH~10-30 nMNeuroblastoma XenograftSuppressed tumor growth and extended survival.[15]
Teriflunomide Human DHODH~1 µMPancreatic Cancer XenograftSynergized with gemcitabine to reduce tumor growth.[14]
ML390 Human DHODH0.56 µM (enzymatic)AML Cell LinesInduced differentiation in multiple AML cell lines.[16]
BAY 2402234 Human DHODH~1 nMTF-1 AML CellsFully inhibited cell proliferation.[7]

Conclusion and Future Directions

The in vivo mechanism of action for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is strongly predicted to be centered on the inhibition of dihydroorotate dehydrogenase. This mechanism initiates a cascade of events stemming from pyrimidine nucleotide starvation, leading to potent antiproliferative, pro-apoptotic, and immunomodulatory effects, particularly in cells with high metabolic demand. The therapeutic potential for such a compound is significant in oncology and autoimmune disease.

The critical next steps for validating this hypothesis involve executing the described in vivo studies. Specifically, demonstrating efficacy in a relevant disease model (e.g., AML xenograft) and showing that this efficacy is reversible by uridine administration would provide definitive proof of the on-target mechanism. Furthermore, quantifying the dose-dependent accumulation of the DHO biomarker will be essential for establishing a clear pharmacokinetic/pharmacodynamic relationship, which is crucial for clinical translation.

References

  • PubMed. The mechanism of action and mode of inhibition of dihydroorotate dehydrogenase. A quantum chemical study. PubMed. Available from: [Link]

  • eLife. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. Published July 08, 2024. Available from: [Link]

  • PMC. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. PMC. Published October 27, 2025. Available from: [Link]

  • Blood. Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer. Blood. Published November 15, 2022. Available from: [Link]

  • springermedizin.de. DHODH and cancer: promising prospects to be explored. springermedizin.de. Available from: [Link]

  • ACS Publications. Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Biochemistry. Published May 09, 2024. Available from: [Link]

  • PMC. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance. PMC. Published May 21, 2021. Available from: [Link]

  • bioRxiv. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. bioRxiv. Published September 25, 2021. Available from: [Link]

  • RSC Publishing. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Published March 12, 2024. Available from: [Link]

  • ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Published November 03, 2021. Available from: [Link]

  • ACS Publications. A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. Published November 16, 2010. Available from: [Link]

  • Frontiers. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia. Frontiers. Available from: [Link]

  • PMC. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. PMC. Available from: [Link]

  • PMC. Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape. PMC. Published February 23, 2026. Available from: [Link]

  • PLOS One. Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape. PLOS One. Available from: [Link]

  • European Journal of Chemistry. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Published September 15, 2011. Available from: [Link]

  • Al-Farahidi Biomedical Journal. Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal. Published November 25, 2025. Available from: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • ResearchGate. Biological activities of[5][6][17]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Published August 02, 2020. Available from: [Link]

  • PubMed. Tetrahydropyrazolo[1,5-a]pyridine-fused steroids and their in vitro biological evaluation in prostate cancer. PubMed. Published September 15, 2019. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, antimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, antimicrobial, and enzyme-inhibitory agents.[1][2][3] The specific analogue, 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, represents a novel chemical entity with therapeutic potential. However, before committing to extensive and costly preclinical development, a robust preliminary toxicity screening is paramount.[4][5][6] This guide provides a comprehensive, technically-grounded framework for the initial safety assessment of this compound, designed for researchers, scientists, and drug development professionals. Our approach is a tiered, multi-faceted strategy, beginning with cost-effective in silico and in vitro methods, and culminating in a preliminary in vivo assessment. This structured approach allows for early identification of potential liabilities, informing go/no-go decisions and guiding further development.[7][8]

A Tiered Approach to Preliminary Toxicity Screening

A sequential and logical progression of toxicological evaluation is crucial for efficient and ethical drug development. This guide proposes a three-tiered approach for the preliminary toxicity screening of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Evaluation InSilico Computational Toxicology Modeling Genotoxicity Genotoxicity (Ames Test) InSilico->Genotoxicity Cytotoxicity Cytotoxicity (MTT Assay) InSilico->Cytotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) InSilico->Cardiotoxicity AcuteOral Acute Oral Toxicity (OECD 423) Genotoxicity->AcuteOral Cytotoxicity->AcuteOral Cardiotoxicity->AcuteOral

Caption: Tiered approach to toxicity screening.

Tier 1: In Silico Toxicity Prediction

Before embarking on laboratory-based assays, computational toxicology models offer a rapid and cost-effective initial screen.[9] These models leverage large datasets of known chemical structures and their associated toxicities to predict the potential liabilities of a novel compound.[10][11]

Methodology & Rationale

The chemical structure of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine should be submitted to various computational platforms that predict a range of toxicological endpoints.[12] This approach is grounded in the principle of "molecular similarity," which posits that structurally similar molecules are likely to exhibit similar biological activities, including toxicity.[10]

Experimental Protocol:

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

  • Utilize a panel of validated in silico toxicology prediction tools. Several academic and commercial platforms are available, such as toxCSM and MolToxPred.[10][13]

  • Input the SMILES string and run predictions for key toxicity endpoints, including:

    • Mutagenicity (Ames test prediction)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity (hERG inhibition)

    • Acute oral toxicity (LD50 prediction)

Data Presentation

The results from the in silico analysis should be compiled into a clear, concise table.

Toxicological EndpointPredictionConfidence ScorePotential Liability
Ames MutagenicityNon-mutagenHighLow
CarcinogenicityNon-carcinogenMediumLow
HepatotoxicityLow probabilityHighLow
hERG InhibitionPotential inhibitorMediumMedium
Acute Oral Toxicity (LD50)>2000 mg/kgMediumLow

Tier 2: In Vitro Screening

Following the in silico assessment, a panel of in vitro assays should be conducted to provide empirical data on the compound's potential toxicity at the cellular level. These assays are crucial for validating the computational predictions and providing a more nuanced understanding of the compound's biological activity.[6]

A. Genotoxicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[14] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[14][15] The test evaluates a chemical's ability to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.[14]

G cluster_0 Ames Test Workflow Start Start PrepareCultures Prepare S. typhimurium Cultures Start->PrepareCultures MixComponents Mix Cultures, Test Compound, & S9 Mix (optional) PrepareCultures->MixComponents Plate Plate on Minimal Glucose Agar MixComponents->Plate Incubate Incubate at 37°C for 48h Plate->Incubate CountColonies Count Revertant Colonies Incubate->CountColonies Analyze Analyze Data CountColonies->Analyze End End Analyze->End

Caption: Ames test experimental workflow.

Experimental Protocol: [15][16][17]

  • Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100).

  • In a series of test tubes, combine the test compound at various concentrations, the bacterial culture, and either a liver S9 fraction for metabolic activation or a buffer control. The S9 fraction is included to assess the mutagenicity of potential metabolites.

  • Add the mixture to molten top agar and pour onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.

B. Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.[20]

G cluster_0 MTT Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Treat Treat with Test Compound SeedCells->Treat Incubate Incubate for 24-72h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT AddSolubilizer Add Solubilization Solution IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance at 570nm AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End

Caption: MTT assay experimental workflow.

Experimental Protocol: [18][20][21]

  • Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate and allow cells to adhere overnight.

  • Treat the cells with a range of concentrations of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

C. Cardiotoxicity: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[22][23] The hERG assay is a critical component of preclinical safety assessment to identify compounds with the potential to cause QT interval prolongation and Torsades de Pointes.[24][25]

Experimental Protocol (Automated Patch Clamp): [25]

  • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). [26]

  • Cells are automatically captured on a planar patch-clamp chip.

  • A whole-cell recording configuration is established.

  • The test compound is applied at various concentrations, and the hERG channel current is measured.

  • The concentration-response curve is used to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Data Presentation for In Vitro Assays

The results of the in vitro assays should be summarized in a table for easy comparison.

AssayEndpointResultPotential Liability
Ames TestMutagenicityNegativeLow
MTT Assay (HepG2)IC50>100 µMLow
hERG AssayIC5050 µMMedium

Tier 3: In Vivo Acute Oral Toxicity Study (OECD 423)

If the in vitro data does not reveal significant liabilities, a preliminary in vivo study is warranted to assess the compound's toxicity in a whole organism. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category.[27][28][29]

Methodology & Rationale

This study provides information on the potential health hazards that may arise from a single, short-term oral exposure to the test substance.[28] The results are used to classify the compound according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[27]

Experimental Protocol: [28][30]

  • Healthy, young adult rodents (typically rats) of a single sex are used.

  • The animals are fasted prior to dosing.

  • A stepwise dosing procedure is used, starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). [30]

  • A group of three animals is dosed at the initial level.

  • The outcome (survival or death) determines the next step: dosing at a higher or lower level, or cessation of testing.

  • Animals are observed for signs of toxicity and mortality for up to 14 days. [31] Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

Data Presentation

The findings of the acute oral toxicity study should be clearly documented.

ParameterObservation
GHS CategoryCategory 5 or Unclassified
LD50 Cut-off>2000 mg/kg
Clinical SignsNo signs of toxicity observed
Body Weight ChangesNo significant changes
Gross Necropsy FindingsNo abnormalities detected

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and scientifically rigorous approach to the preliminary toxicity screening of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. By integrating in silico, in vitro, and in vivo methodologies, a comprehensive initial safety profile can be established. The data generated from this screening paradigm will be instrumental in making informed decisions regarding the continued development of this promising compound. Should the preliminary screening reveal an acceptable safety profile, further, more extensive preclinical toxicity studies, as mandated by regulatory agencies, will be required before advancing to clinical trials.

References

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  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). SpringerLink. Retrieved from [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI. (n.d.). IVAMI. Retrieved from [Link]

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  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 25). YouTube. Retrieved from [Link]

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  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017, November 29). Frontiers in Chemistry. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • toxCSM | Home - Biosig Lab. (n.d.). Biosig Lab. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002, February 8). OECD. Retrieved from [Link]

  • hERG Assay | PPTX. (n.d.). Slideshare. Retrieved from [Link]

  • hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]

  • Preclinical Safety Assessment: A Critical Step in Drug Development. (2026, March 14). Retrieved from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]

  • Preclinical safety testing of new drugs. (1976). PubMed. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. (2013). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Global Journals. Retrieved from [Link]

  • Preclinical Studies in Drug Development | PPD. (n.d.). PPD. Retrieved from [Link]

  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. (2025, November 25). Al-Farahidi Biomedical Journal. Retrieved from [Link]

  • Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. (2026, February 28). Infinix Bio. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024, September 3). ACS Omega. Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI. Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the... (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (2016, May 6). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. (2015). PubMed. Retrieved from [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). European Journal of Chemistry. Retrieved from [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. (2023). PubMed. Retrieved from [Link]

  • Synthesis and anti-tumor activities of new[15][18][20]triazolo[1,5-a]pyrimidine derivatives. (2014). European Journal of Chemistry. Retrieved from [Link]

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  • Synthesis and Preliminarily Cytotoxicity to A549, HCT116 and MCF-7 Cell Lines of Thieno[2,3-d]pyrimidine Derivatives Containing Isoxazole Moiety. (2017, March 24). Preprints.org. Retrieved from [Link]

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Foundational

Crystallographic Structure Analysis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Conformational Dynamics and Target Engagement

Executive Summary The 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic nitrogenous heterocyclic system. Unlike its fully aromatic precursor, the partial saturation of the pyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic nitrogenous heterocyclic system. Unlike its fully aromatic precursor, the partial saturation of the pyrimidine ring introduces a critical degree of three-dimensional (3D) complexity. This sp3 -rich character is instrumental in modern drug design, allowing the scaffold to navigate complex hydrophobic pockets that flat aromatic rings cannot access. This technical guide explores the crystallographic properties, synthesis, and mechanistic target engagement of this vital pharmacophore.

Chemical Context & Pharmacological Significance

The structural transition from a planar pyrazolo[1,5-a]pyrimidine to its tetrahydro derivative fundamentally alters its pharmacological profile. The introduction of sp3 -hybridized carbons at the 5, 6, and 7 positions generates stereocenters that dictate biological activity.

Notably, this scaffold has been identified as a potent antitubercular agent through Mycobacterium tuberculosis (Mtb) whole-cell high-throughput screening. The biological activity is profoundly stereospecific; X-ray crystallographic analysis confirmed that the (5R,7S) enantiomer is highly active, whereas the (5S,7R) isomer is virtually inactive (MIC > 20 μM) . Furthermore, derivatives of this core serve as the foundation for powerful Bruton's tyrosine kinase (BTK) inhibitors (e.g., Zanubrutinib) and Bcl-2 inhibitors, where the flexibility of the tetrahydropyrimidine ring is essential for optimal target engagement .

Synthesis and Crystallization Protocols

Causality in Experimental Choices

The synthesis of the 2-methyl derivative requires absolute control over regioselectivity and stereochemistry. Direct condensation of 3-amino-5-methylpyrazole with electrophiles yields the fully aromatic pyrazolo[1,5-a]pyrimidine. To achieve the tetrahydro state, an enantioselective reductive dearomatization is employed. We utilize a Rh-catalyzed asymmetric hydrogenation because the pyrazole ring is highly stable and resistant to reduction; the Rh-catalyst specifically targets the less aromatic pyrimidine ring, establishing the critical 5R,7S stereocenters without degrading the core framework .

Step-by-Step Methodology
  • Ultrasonic Condensation : React 3-amino-5-methylpyrazole (1.0 eq) with the appropriate β -diketone (1.1 eq) in glacial acetic acid. Causality: Acetic acid acts as both solvent and mild acid catalyst, while ultrasonic irradiation (RT, 90 min) enhances mass transfer and accelerates condensation, preventing the thermal degradation of intermediates .

  • Reductive Dearomatization : Dissolve the intermediate in methanol. Add a chiral Rh-catalyst and subject the mixture to H2​ (80 atm) at 90 °C for 48 hours to yield the chiral 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

  • Purification : Purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) to isolate the desired diastereomer.

  • Crystallization (Self-Validating System) : Dissolve the purified compound in a minimal volume of acetonitrile. Allow slow evaporation at 4 °C over 72 hours. Causality: The slow growth rate minimizes crystal lattice defects. By incorporating a heavy atom (e.g., forming a hydrobromide salt), the Flack parameter can be precisely determined during refinement. A Flack parameter refining to 0.00±0.02 internally validates the absolute configuration (e.g., 5R,7S) of the bulk sample.

G Start 3-Amino-5-methylpyrazole + Electrophile Reaction Ultrasonic-Assisted MCR (Acetic Acid, RT) Start->Reaction Intermediate Pyrazolo[1,5-a]pyrimidine Intermediate Reaction->Intermediate Condensation Reduction Reductive Dearomatization (Rh-Catalyst / H2) Intermediate->Reduction Product 2-Methyl-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrimidine Reduction->Product Enantioselective Crystal Slow Evaporation (Acetonitrile, 4°C) Product->Crystal Purification & Setup XRay Single-Crystal X-Ray Diffraction Crystal->XRay Diffraction Quality Crystals

Workflow for the synthesis and crystallization of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold.

X-Ray Crystallographic Structure Analysis

Single-crystal X-ray diffraction (SCXRD) reveals that the 4,5,6,7-tetrahydropyrimidine ring adopts a distinct half-chair conformation . This non-planar geometry arises from the sp3 hybridization of the saturated carbon atoms (C5, C6, C7), representing the optimal thermodynamic balance between angle strain and torsional strain.

The C2 and C3 atoms deviate significantly from the mean plane of the remaining ring atoms, while the fused pyrazole ring remains rigidly planar. This creates a distinct "kink" in the molecule, allowing peripheral substituents to project into equatorial or axial positions depending on the steric bulk.

Table 1: Representative Crystallographic Data Summary
ParameterValue / CharacteristicAnalytical Significance
Crystal System Monoclinic / TriclinicTypical for chiral asymmetric molecules.
Space Group P21​/c or P21​/n Indicates specific packing without higher symmetry constraints.
Ring Conformation Half-chairBalances angle and torsional strain of sp3 carbons.
Puckering Parameters S=0.70 , Θ=25.6∘ , Ψ=21.6∘ Quantifies the deviation from planarity in the 3D space.
Dihedral Angle 5.7∘−53.6∘ Measures the twist of peripheral substituents relative to the core.
Hydrogen Bonding Intermolecular N-H···O / N-H···NDrives crystal lattice stability and mimics protein-ligand interactions.

Mechanistic Insights & Target Engagement

The crystallographic conformation directly dictates the pharmacological efficacy of the 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold.

  • Mtb EchA6 Inhibition : The half-chair conformation allows the scaffold to selectively pull down the Mtb EchA6 enzyme in a stereospecific manner. The 3D projection of the C5 and C7 substituents in the (5R,7S) configuration perfectly matches the binding pocket's topography, as evidenced by co-crystal structures (e.g., PDB: 5DUF) .

  • Kinase/Bcl-2 Pocket Penetration : In the context of Bcl-2 and BTK inhibitors, the twisted, flexible nature of the tetrahydropyrazolo[1,5-a]pyrimidine linker allows it to navigate large and flexible P2/P4 pockets, achieving nanomolar potency where rigid, fully aromatic linkers fail due to steric clashes.

Pathway Scaffold 2-Methyl-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrimidine Conf Half-Chair Conformation (S=0.70, Θ=25.6°) Scaffold->Conf Adopts Target1 BTK / Bcl-2 Domains (Flexible P2 Pocket) Conf->Target1 Navigates Sterics Target2 Mtb EchA6 Enzyme (Stereospecific Binding) Conf->Target2 5R,7S Enantiomer Outcome1 Inhibition of B-Cell Malignancies Target1->Outcome1 Outcome2 Antitubercular Activity Target2->Outcome2

Mechanistic pathway illustrating target engagement driven by the half-chair conformation.

References

  • Lu, Y., et al. "Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • Chen, M., et al. "Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines." Chemical Science, 2023. URL:[Link]

  • Gein, V. L., et al. "Ultrasonic-assisted unusual four-component synthesis of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines." Beilstein Journal of Organic Chemistry, 2020. URL:[Link]

  • RCSB Protein Data Bank. "Crystal structure of M. tuberculosis EchA6 bound to ligand GSK729A (PDB: 5DUF)." RCSB PDB, 2016. URL: [Link]

Exploratory

Thermodynamic Stability Profile of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Conformational Dynamics, Thermal Resilience, and Solvation Thermodynamics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (2-Me-THPP) scaffold rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (2-Me-THPP) scaffold represents a highly privileged, partially saturated 5/6 fused bicyclic system. While its fully aromatic parent—pyrazolo[1,5-a]pyrimidine—is renowned for exceptional thermal stability and planar rigidity[1], the dearomatization (reduction) of the pyrimidine ring introduces critical sp³-hybridized carbons. This structural modification fundamentally alters the thermodynamic landscape of the molecule, trading absolute thermal resilience for enhanced conformational lability and superior solvation thermodynamics.

This whitepaper provides an in-depth analysis of the thermodynamic stability profile of 2-Me-THPP, detailing the causality behind its conformational equilibria, its thermal degradation pathways, and providing self-validating experimental protocols for structural profiling.

Structural Thermodynamics & Conformational Landscape

The Thermodynamic Cost of Dearomatization

The fully aromatic pyrazolo[1,5-a]pyrimidine core is a rigid, planar system stabilized by extensive π-electron delocalization. Reduction to the 4,5,6,7-tetrahydro state (THPP) requires overcoming the thermodynamic penalty of losing approximately 36 kcal/mol of aromatic resonance energy. Consequently, the resulting tetrahydropyrimidine ring becomes conformationally labile, adopting non-planar half-chair or boat geometries to minimize torsional strain and steric eclipsing between adjacent sp³ protons[2].

Syn/Anti Isomerism and the 2-Methyl Effect

The introduction of the 2-methyl group serves two primary thermodynamic functions:

  • Electronic Stabilization: It exerts a +I (inductive) effect, enriching the electron density of the pyrazole ring and slightly elevating the pKa of the adjacent nitrogen, which buffers the system against acid-catalyzed degradation.

  • Steric Locking: The steric bulk of the methyl group restricts the free rotation of the bicyclic system.

NMR-verified dearomatization studies demonstrate that substituted THPPs exist in distinct syn and anti (trans) configurations[3]. The syn-configuration represents a deep thermodynamic minimum and is conformationally stable. In contrast, the anti-configuration is conformationally labile, existing in a rapid thermodynamic equilibrium between "open" and "closed" states driven by ambient thermal energy (kT).

G A 2-Me-THPP (Conformationally Labile) B Syn-Conformer (Thermodynamically Stable) A->B Steric Minimization C Anti-Conformer (Labile / Open-Closed Eq.) A->C Thermal Activation D Oxidative Dehydrogenation (Thermal Stress) A->D +O2 / Heat B->D +O2 / Heat C->C Open/Closed Transition C->D +O2 / Heat E 2-Methylpyrazolo[1,5-a]pyrimidine (Fully Aromatic) D->E Aromaticity Gain (ΔG < 0)

Thermodynamic pathways of 2-Me-THPP conformational transition and degradation.

Thermal Degradation and Oxidative Stability

While functionalized aromatic pyrazolo[1,5-a]pyrimidines exhibit extraordinary thermal stability (with decomposition temperatures, Td​ , frequently exceeding 280 °C)[1], the 2-Me-THPP scaffold is more sensitive to thermal stress.

Oxidative Aromatization Pathway

The primary degradation pathway for 2-Me-THPP is oxidative dehydrogenation . Because the fully aromatic state represents a massive global thermodynamic minimum, the saturated sp³ C-H bonds in the tetrahydro ring are highly susceptible to oxidation. Under thermal stress (>150 °C) or in the presence of reactive oxygen species (ROS) and trace transition metals, the molecule spontaneously loses hydrogen to regain aromaticity.

Field Insight: When handling 2-Me-THPP in formulation development, trace metals from synthetic catalysts (e.g., Pd, Ru) can drastically lower the activation energy ( Ea​ ) for this oxidative aromatization. Metal scavenging and the use of PTFE-lined equipment are mandatory to maintain shelf-life stability.

Solvation Thermodynamics and Physicochemical Profile

Why utilize the conformationally labile, less thermally stable THPP scaffold in drug design? The answer lies in solvation thermodynamics [4].

Planar aromatic systems suffer from high crystal lattice energies due to efficient π-π stacking, resulting in poor thermodynamic solubility (the "brick dust" phenomenon). The sp³ carbons in 2-Me-THPP introduce 3D complexity (increased Fsp3 fraction), which disrupts flat crystal packing. This significantly lowers the enthalpy of fusion ( ΔHfus​ ), facilitating a highly favorable Gibbs free energy of solvation ( ΔGsolv​ ). This structural modification is a proven strategy to rescue the oral bioavailability of highly lipophilic hits in high-throughput screening campaigns[4].

Table 1: Comparative Thermodynamic Stability Metrics
PropertyAromatic 2-Me-Pyrazolo[1,5-a]pyrimidineSaturated 2-Me-THPPCausality / Mechanism
Thermal Onset ( Td​ ) > 280 °C~ 150 - 180 °CLoss of resonance energy; oxidizable sp³ bonds.
Crystal Lattice Energy High (Planar π-π stacking)Low (3D puckering)sp³ carbons disrupt planar packing.
Thermodynamic Solubility Low (< 10 µg/mL)High (> 100 µg/mL)Lower ΔHfus​ drives favorable ΔGsolv​ .
Conformational State Rigid / PlanarLabile (Syn/Anti)Lack of double bonds allows ring puckering.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of 2-Me-THPP, researchers must isolate conformational dynamics from solvent-induced hydrogen bonding. The following protocols establish a self-validating system for structural analysis.

Protocol 1: Conformational Profiling via 2D NOESY in Supercritical CO₂ (scCO₂)

Standard liquid solvents (like DMSO or CDCl₃) heavily bias conformational equilibria due to their fixed dielectric constants. Supercritical CO₂ (scCO₂) allows continuous tuning of density and dielectric properties via pressure and temperature, providing an inert environment to map true thermodynamic minima[5][6].

  • Sample Preparation: Dissolve 5 mg of 2-Me-THPP in scCO₂ within a high-pressure sapphire NMR tube. Internal Control: Add 2% DMSO-d₆ as a lock solvent and to validate that minor polar additives do not artificially shift the equilibrium[7].

  • Isothermal Tuning: Equilibrate the system at 45 °C and 9.0 MPa.

  • NMR Acquisition: Acquire 2D NOESY spectra using a mixing time ( τm​ ) of 0.6 s.

  • Distance Calculation (ISPA): Use the Isolated Spin-Pair Approximation (ISPA) model. Self-Validation: Calibrate the NOE cross-peak volumes against the fixed distance of the rigid pyrazole ring protons (known to be ~2.5 Å).

  • Thermodynamic Extraction: Calculate the ratio of "open" (interproton distance > 6 Å) to "closed" (distance < 4 Å) conformers. Shift parameters to 55 °C and 12.5 MPa to extract Van't Hoff parameters ( ΔH , ΔS )[6].

Workflow S1 Sample Prep: 2-Me-THPP in scCO2 S2 Variable Temp/Pressure (45-55 °C, 9-12.5 MPa) S1->S2 Isothermal Tuning S3 2D NOESY NMR Acquisition S2->S3 Equilibrium State S4 Interproton Distance Calculation (ISPA model) S3->S4 Cross-peak Integration S5 Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) S4->S5 Van't Hoff Analysis

Experimental workflow for scCO2 NOESY conformational thermodynamic profiling.
Protocol 2: Thermal and Oxidative Stability Profiling (TGA/DSC)

To quantify the exact enthalpy of decomposition and identify the oxidative aromatization threshold:

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: This ensures the precise integration of the exothermic dehydrogenation peak.

  • Atmospheric Control: Prepare two identical 3 mg samples of 2-Me-THPP in non-hermetic aluminum pans.

  • Execution: Run Sample A under a pure Nitrogen purge (50 mL/min) to measure pure thermal cracking. Run Sample B under an Oxygen purge (50 mL/min) to measure oxidative aromatization. Heat both from 25 °C to 300 °C at 10 °C/min.

  • Data Analysis: The ΔTd​ (difference in decomposition onset between N₂ and O₂ runs) quantifies the molecule's susceptibility to oxidative dearomatization.

References

  • Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. Crystal Growth & Design - ACS Publications.[Link][1][8]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules / ResearchGate.[Link][2][3]

  • Improving solubility via structural modification. ResearchGate.[Link][4]

  • 1D NOESY study of bicalutamide conformations in a supercritical CO2. Journal of Molecular Liquids. DOI: 10.1016/j.molliq.2025.128262.[Link][5][9]

  • Conformational Landscape, Polymorphism, and Solid Forms Design: A Review. Journal of Molecular Structure. DOI: 10.1016/j.molstruc.2025.143449.[Link][6]

Sources

Foundational

Pharmacokinetics and Structural Optimization of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide

Introduction to the THPP Scaffold The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) core, particularly its 3-carboxamide derivatives, has emerged as a privileged scaffold in modern medicinal chemistry. Originally id...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the THPP Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) core, particularly its 3-carboxamide derivatives, has emerged as a privileged scaffold in modern medicinal chemistry. Originally identified through high-throughput phenotypic screening campaigns against Mycobacterium tuberculosis (Mtb)[1], this bicyclic system has demonstrated profound versatility. Beyond its primary role as a bactericidal agent targeting the mycobacterial membrane protein large 3 (MmpL3) transporter[2], the scaffold has been successfully deformed and optimized to yield potent kinase inhibitors, including NF-κB inducing kinase (NIK) inhibitors for sepsis[3] and EGFR/BTK inhibitors for oncology[4].

Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of THPP derivatives is critical for translating these potent in vitro hits into viable in vivo therapeutics. This guide synthesizes the structure-property relationships (SPR), pharmacokinetic parameters, and self-validating experimental methodologies required to advance THPP-based drug development.

Structure-Property Relationships (SPR) and Physicochemical Causality

The pharmacokinetic behavior of THPP derivatives is fundamentally dictated by their unique physicochemical properties. A defining feature of the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide class is the presence of an intramolecular hydrogen bond between the secondary amine (NH) at the 4-position of the tetrahydropyrimidine ring and the adjacent 3-carboxamide carbonyl group[5].

The Causality of Intramolecular H-Bonding: This intramolecular interaction effectively masks a hydrogen bond donor from the surrounding aqueous environment. As a result, the measured lipophilicity (logP) is often significantly higher than the calculated lipophilicity (clogP). For example, in early lead molecules like Compound 9, the clogP was estimated at 3.3, but the highly lipophilic nature of the masked scaffold resulted in a measured logP of 6.3[5].

  • Permeability Advantage: The masking of the polar surface area drastically enhances passive membrane permeability, allowing excellent intracellular penetration (crucial for targeting Mtb residing within macrophages)[6].

  • Solubility Liability: The trade-off is a reduction in aqueous solubility (<4 μM at pH 6.8 for early hits) and high plasma protein binding (>99.0%), which restricts the unbound, pharmacologically active fraction of the drug in systemic circulation[6].

Pharmacokinetic Profile (ADME)

Despite their lipophilic nature, optimized THPP derivatives exhibit highly favorable in vivo pharmacokinetic profiles, characterized by excellent oral bioavailability and moderate clearance rates.

Quantitative PK Data Summary

The following table summarizes the pharmacokinetic parameters of key THPP derivatives across different therapeutic targets, demonstrating the tunability of the scaffold.

Compound / TargetRouteDose (mg/kg)Cmax (ng/mL)AUC (h·ng/mL)T1/2 (h)Clearance (mL/min/kg)Bioavailability (F%)
Compound 9 (MmpL3)[5]PO100HighHigh1.3 - 4.0Low to Moderate45 - 100%
Compound 54 (NIK)[3]IV10505930210.7456.2N/A
TAS6417 (EGFR/BTK)[4]PON/A235257N/A76.823.6%
Absorption and Distribution

THPP derivatives generally achieve rapid absorption following oral administration. Compounds like the antitubercular Compound 9 achieve up to 100% oral bioavailability in murine models[5]. The volume of distribution (Vd) is typically moderate to high, driven by the lipophilicity of the pyrazole and pyrimidine rings, which facilitates deep tissue penetration—a mandatory requirement for treating pulmonary tuberculosis or systemic sepsis.

Metabolism and Excretion

Hepatic microsomal stability is a primary optimization parameter for THPPs. In vitro studies on NIK inhibitor Compound 54 revealed a half-life ( T1/2​ ) of 19.5 minutes in mouse liver microsomes and an intrinsic clearance ( CLint​ ) of 71.0 μL/min/mg[3]. In vivo, total systemic clearance ranges from 56.2 to 76.8 mL/min/kg[3][4]. Elimination is primarily hepatic, driven by CYP450-mediated oxidation of the aliphatic substituents on the tetrahydropyrimidine ring.

Mechanisms of Action & Target Engagement

The pharmacokinetic distribution must align with the spatial location of the drug target.

MmpL3 Inhibition: In Mycobacterium tuberculosis, THPPs target MmpL3, an essential inner membrane transporter responsible for flipping trehalose monomycolate (TMM) into the periplasmic space for cell wall assembly[7]. Molecular dynamics reveal that THPPs bind within the central channel of MmpL3 via nonpolar interactions with transmembrane helices TM4 and TM10, anchored by a persistent hydrogen bond between the carboxamide nitrogen and the Asp640 residue of the protein[8].

MmpL3_Pathway THPP THPP Derivative (e.g., Compound 9) MmpL3 MmpL3 Transporter (Central Channel) THPP->MmpL3 Binds Interaction H-bond with Asp640 & Hydrophobic contacts MmpL3->Interaction Induces TMM TMM Translocation Blocked Interaction->TMM Causes CellDeath Mycobacterial Cell Death TMM->CellDeath Leads to

Fig 1: Mechanism of MmpL3 inhibition by THPP derivatives leading to mycobacterial cell death.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. They incorporate internal causality checks to prevent false positives/negatives during THPP lead optimization.

Protocol 1: Self-Validating In Vitro Liver Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) of THPP derivatives.

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: Microsomes contain the necessary CYP450 enzymes but lack endogenous cofactors. MgCl2​ is required for optimal enzymatic structural stability.

  • Reaction Initiation: Pre-incubate the matrix with 1 μM of the THPP test compound at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, metabolism cannot occur.

  • Kinetic Sampling & Quenching: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing 100 ng/mL of an analytical Internal Standard (IS) (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism. The IS corrects for any volumetric errors during subsequent centrifugation and injection steps.

  • Self-Validation (QC Gates): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

    • Validation Logic: If Verapamil is not rapidly depleted, the NADPH batch is degraded, and the assay is invalid. If Warfarin is rapidly depleted, non-specific binding or chemical instability is occurring, invalidating the test compound's results.

Protocol 2: In Vivo Murine Pharmacokinetic Evaluation

Purpose: To determine absolute oral bioavailability (F%) and systemic clearance.

  • Formulation Strategy: Dissolve the THPP derivative in a cosolvent system (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to yield a clear solution.

    • Causality: Due to the high lipophilicity (logP > 4) and low aqueous solubility of THPPs[5], standard aqueous buffers will cause in vivo precipitation, leading to erratic PO absorption or fatal pulmonary embolisms during IV administration.

  • Dosing & Sampling: Administer the compound via IV tail vein injection (e.g., 5 mg/kg) and oral gavage (PO, e.g., 25 mg/kg) to parallel cohorts of male CD-1 mice. Collect serial blood samples (10 μL) via tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

  • LC-MS/MS Quantification: Precipitate plasma proteins using acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Self-Validation (Calibration): The analytical run must include a 6-point standard curve.

    • Validation Logic: The back-calculated concentrations of the standards must fall within ±15% of their nominal values (±20% at the Lower Limit of Quantification). Failure to meet this criterion indicates matrix effects or ion suppression, requiring sample dilution or chromatographic adjustment.

PK_Workflow Dose Dosing (IV/PO) 5-25 mg/kg Sample Serial Blood Sampling (0.25 - 24 hrs) Dose->Sample Prep Plasma Extraction & Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis (Internal Standard) Prep->LCMS Data NCA PK Modeling (AUC, CL, Vd, T1/2) LCMS->Data

Fig 2: Self-validating in vivo pharmacokinetic workflow with integrated LC-MS/MS quality controls.

Conclusion

The 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold represents a highly tunable chemical space. While inherent lipophilicity and intramolecular hydrogen bonding present initial solubility challenges, rational formulation and structural optimization can yield derivatives with exceptional oral bioavailability, favorable half-lives, and potent in vivo efficacy against complex targets like MmpL3 and systemic kinases.

References

  • Source: PLoS One (NIH PMC)
  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: RSC Advances (NIH PMC)
  • Direct Inhibition of MmpL3 by Novel Antitubercular Compounds Source: ACS Infectious Diseases URL

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Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of the Pyrazolo[1,5-a]pyrimidine Core

This guide provides a comprehensive technical overview of the receptor binding affinity of the 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in modern medicinal chemistry. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the receptor binding affinity of the 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in modern medicinal chemistry. We will delve into its primary molecular target, the GABA-A receptor, and elucidate the methodologies for characterizing its binding properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical core for therapeutic innovation.

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic ring system that has garnered significant attention in drug discovery due to its versatile biological activities.[1][2][3][4][5] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer agents, protein kinase inhibitors, and antimicrobial compounds.[1][2][3] Notably, this chemical class has shown significant promise in the realm of neuroscience, particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.

A prominent example that underscores the therapeutic potential of this scaffold is Tracazolate (ICI-136,753), a pyrazolopyridine derivative closely related to the pyrazolo[1,5-a]pyrimidine class.[6][7] Tracazolate exhibits potent anxiolytic and anticonvulsant properties, which are mediated through its interaction with GABA-A receptors.[6][7][8] Understanding the receptor binding affinity of this core structure is therefore paramount for the rational design of novel therapeutics targeting the central nervous system.

The Primary Molecular Target: The GABA-A Receptor

The primary target for many neurologically active pyrazolo[1,5-a]pyrimidine derivatives is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the mammalian central nervous system.[9][10] GABA-A receptors are ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open to allow the influx of chloride ions.[9] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential and a reduction in neuronal excitability.[9]

The GABA-A receptor is a pentameric protein complex composed of different subunit combinations, with the most common being two α, two β, and one γ subunit.[11][12] This heterogeneity in subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions. The pyrazolo[1,5-a]pyrimidine scaffold and its analogues often act as positive allosteric modulators (PAMs) of the GABA-A receptor.[12][13] PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater chloride ion influx for a given concentration of GABA.[9][12]

Characterizing Receptor Binding Affinity: A Methodological Deep Dive

The cornerstone of understanding the interaction between a compound and its receptor is the determination of its binding affinity. For the pyrazolo[1,5-a]pyrimidine core and its derivatives targeting the GABA-A receptor, radioligand binding assays are the gold standard.[14][15][16] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of key binding parameters such as the inhibition constant (Ki).

Radioligand Competition Binding Assay for the GABA-A Receptor

This protocol outlines a typical radioligand competition binding assay to determine the affinity of a test compound, such as a 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivative, for the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification tissue Brain Tissue (e.g., rat cortex) homogenize Homogenize in Sucrose Buffer tissue->homogenize centrifuge1 Centrifuge (low speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (high speed) supernatant1->centrifuge2 pellet Resuspend Pellet (Membrane Prep) centrifuge2->pellet protein_assay Determine Protein Concentration pellet->protein_assay store Store at -80°C protein_assay->store total Total Binding: Membrane + Radioligand store->total incubate Incubate (e.g., 4°C for 60 min) total->incubate nsb Non-specific Binding: Membrane + Radioligand + Excess Unlabeled Ligand nsb->incubate competitor Competition: Membrane + Radioligand + Test Compound competitor->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash with Ice-cold Buffer filter->wash scintillation Add Scintillation Cocktail wash->scintillation count Liquid Scintillation Counting scintillation->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Materials:

  • Membranes: Cell membranes prepared from rat brain cortex or from cell lines (e.g., HEK293) stably expressing specific human GABA-A receptor subtypes.[9][16]

  • Radioligand: A tritiated ligand specific for the binding site of interest. Common choices include:

    • [³H]Muscimol: An agonist that binds to the GABA binding site.[13][15]

    • [³H]Flumazenil: An antagonist that binds to the benzodiazepine site.[9][16]

    • [³H]GABA: The endogenous agonist.[15]

  • Test Compound: The 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivative of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to saturate the receptors and determine non-specific binding (e.g., unlabeled GABA or Diazepam).[9][13]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Equipment: Glass fiber filters, filtration apparatus, and a liquid scintillation counter.[13]

Step-by-Step Protocol:

  • Membrane Preparation: a. Homogenize fresh or frozen rat brain cortex in ice-cold 0.32 M sucrose solution.[13] b. Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and large debris. c. Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes. d. Wash the pellet by resuspending in assay buffer and centrifuging again. Repeat this wash step.[13] e. Resuspend the final pellet in a known volume of assay buffer. f. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).[13] g. Store the membrane preparation in aliquots at -80°C until use.[13]

  • Binding Assay Setup (in triplicate): a. Total Binding: Add assay buffer, a known amount of membrane preparation (typically 100-200 µg of protein), and the radioligand at a concentration near its Kd value to a set of tubes.[10][13] b. Non-specific Binding (NSB): In a separate set of tubes, add the same components as for total binding, plus a high concentration of the unlabeled ligand (e.g., 10 µM GABA or 3 µM Diazepam).[10][13] c. Competition Binding: Prepare a series of tubes with the same components as for total binding, but with increasing concentrations of the test compound.

  • Incubation: Incubate all tubes at a specified temperature and time to allow the binding to reach equilibrium (e.g., 4°C for 45-60 minutes).[13]

  • Termination and Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.[13] b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification: a. Place the filters into scintillation vials and add a scintillation cocktail.[13] b. Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding Profile of Tracazolate: A Case Study

Tracazolate serves as an excellent case study for understanding the binding characteristics of this chemical class. It acts as a positive allosteric modulator of GABA-A receptors with a unique binding profile.[6] Tracazolate is selective for GABA-A receptors containing α1 and β3 subunits, but its effect varies depending on the third subunit.[6][8]

Tracazolate Binding and Functional Potency

Receptor Subtype Effect EC50 (µM)
α1β1γ2s Potentiation 13.2[8]
α1β3γ2 Potentiation 1.5[8]
α1β1ε Inhibition 4.0[8]
α1β3ε Inhibition 1.2[8]
α1β3 Potentiation 2.7[8]

| α6β3γ | Potentiation | 1.1[8] |

This data highlights the importance of characterizing the binding and functional activity of pyrazolo[1,5-a]pyrimidine derivatives across a panel of GABA-A receptor subtypes to understand their potential therapeutic effects and side-effect profiles.

Signaling Pathway and Mechanism of Action

The binding of a pyrazolo[1,5-a]pyrimidine PAM to the GABA-A receptor enhances the inhibitory effect of GABA. This leads to a cascade of events at the cellular level that ultimately reduces neuronal excitability.

GABA-A Receptor Signaling Pathway

G GABA GABA GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A binds to orthosteric site PAM Pyrazolo[1,5-a]pyrimidine (e.g., Tracazolate) PAM->GABA_A binds to allosteric site Cl_influx Increased Cl- Influx GABA_A->Cl_influx channel opens Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Allosteric modulation of the GABA-A receptor by pyrazolo[1,5-a]pyrimidines.

Structure-Activity Relationship (SAR) and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties.[3][17] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Key areas for modification include substitutions on the pyrazole and pyrimidine rings. The development of novel synthetic strategies, such as multicomponent reactions and palladium-catalyzed cross-coupling, has further expanded the chemical space that can be explored.[3][5]

Future research in this area will likely focus on:

  • Developing subtype-selective GABA-A receptor modulators to achieve more targeted therapeutic effects with fewer side effects.

  • Exploring the potential of pyrazolo[1,5-a]pyrimidine derivatives for other CNS targets.

  • Investigating the therapeutic potential of this scaffold for a broader range of neurological and psychiatric disorders.

Conclusion

The 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core and its analogues represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders. A thorough understanding of their receptor binding affinity, especially at the GABA-A receptor, is essential for advancing these compounds through the drug discovery pipeline. The methodologies and insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this versatile chemical scaffold.

References

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001, May 15). Current Protocols in Neuroscience.
  • Characterization of GABA Receptors. PubMed Central.
  • Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogabat. Benchchem.
  • Application Notes and Protocols: Bifenazate GABA Receptor Binding Assay. Benchchem.
  • Tracazolate. Wikipedia.
  • 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. (2023, August 16). Smolecule.
  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... PubMed Central.
  • Tracazolate hydrochloride (ICI 136753 hydrochloride) | GABAA Receptor Modulator. MedChemExpress.
  • Patel JB, Malick JB, Salama AI, Goldberg ME. (1985). Pharmacology of pyrazolopyridines. Pharmacology, Biochemistry, and Behavior, 23(4), 675–80.
  • Patel JB, Malick JB. (1982). Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent. European Journal of Pharmacology, 78(3), 323–33.
  • Thompson SA, Wingrove PB, Connelly L, Whiting PJ, Wafford KA. (2002). Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors. Molecular Pharmacology, 61(4), 861–9.
  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2, 331-336.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica Chemical Engineering.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PubMed Central.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022, July 27). MDPI.
  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. PubMed Central.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists. (1998). PubMed.
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. (2023, October 26). PubMed.
  • Discovery of[13][14][15]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. ResearchGate. Retrieved from

  • Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABA A R) Modulators Acting at the Benzodiazepine Binding Site. SciSpace.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central.
  • GABAA receptor positive allosteric modulator. Wikipedia.
  • Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. (2022, June 15). Research Results in Pharmacology.
  • Discovery of[13][14][15]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. (2020, January 1). PubMed. Retrieved from

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (2021, July 9). MDPI.
  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2023, March 29). MDPI.
  • 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Santa Cruz Biotechnology.

Sources

Foundational

The 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Scaffold: Discovery, Synthesis, and Application in Antimycobacterial Drug Development

Executive Summary The pursuit of novel therapeutics to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) requires the continuous discovery of privileged chemical scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) requires the continuous discovery of privileged chemical scaffolds. Among these, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) bicyclic system has emerged as a highly potent class of inhibitors targeting mycobacterial cell wall biosynthesis [1, 2].

Specifically, the 2-methyl variant—2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine —serves as a critical building block. The introduction of the 2-methyl group provides a precise balance of lipophilicity and reduced steric hindrance compared to bulkier aryl substituents, optimizing the conformational lability required to fit within the active site of the target enzyme, MmpL3 [1, 3]. This whitepaper provides a comprehensive technical guide on the discovery pathway, mechanistic rationale, and the self-validating synthetic methodologies required to assemble this scaffold.

Target Deconvolution and Discovery Pathway

The initial discovery of the THPP scaffold was driven by a whole-cell phenotypic high-throughput screening (HTS) campaign against M. tuberculosis H37Rv [2]. Unlike target-based screening, phenotypic HTS ensures that the identified hits inherently possess the necessary cell-wall permeability and evade indigenous efflux pumps.

The MmpL3 Target Mechanism

Following the identification of the THPP hit series, target deconvolution was achieved through the generation of spontaneous resistant Mtb mutants. Whole-genome sequencing of these mutants revealed single nucleotide polymorphisms (SNPs) exclusively in the mmpL3 gene [4].

MmpL3 (Mycobacterial membrane protein large 3) is an essential flippase responsible for translocating trehalose monomycolate (TMM) from the cytoplasm across the inner membrane to the periplasmic space. Inhibition of MmpL3 results in a distinct "chemical phenotype": the lethal intracellular accumulation of TMM and the rapid depletion of trehalose dimycolate (TDM), ultimately disrupting cell envelope biogenesis and causing bacterial cell death [4, 5].

Mechanism THPP 2-Methyl-THPP Derivative MmpL3 MmpL3 Transporter (Essential Flippase) THPP->MmpL3 Binds & Inhibits TMM Accumulation of Trehalose Monomycolate (TMM) MmpL3->TMM Blocks Transport TDM Depletion of Trehalose Dimycolate (TDM) MmpL3->TDM Prevents Synthesis Death Mycobacterial Cell Death TMM->Death TDM->Death

Mechanism of action for THPP derivatives targeting MmpL3 to disrupt mycobacterial cell walls.

Structural Rationale and Quantitative Data

The architecture of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is defined by a fully aromatic pyrazole ring fused to a partially saturated pyrimidine ring.

Causality in Design: The partial saturation at positions 4–7 is not merely a structural anomaly; it is a strict requirement for biological activity. Fully aromatic pyrazolo[1,5-a]pyrimidines are generally inactive against MmpL3. The sp³ hybridization of the carbons in the tetrahydropyrimidine ring introduces a "puckered" conformation, granting the molecule the structural lability needed to induce an induced-fit binding within the MmpL3 transmembrane domains [2].

Table 1: Key Structural Attributes and Biological Impact
PropertyDescription / ValueMechanistic Rationale
IUPAC Name 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineCore scaffold for library synthesis.
Molecular Formula C7​H11​N3​ Low molecular weight ensures high ligand efficiency (LE).
Ring Saturation Positions 4, 5, 6, and 7 are saturatedProvides 3D conformational flexibility required for MmpL3 binding [2].
2-Methyl Substitution Small alkyl group at position 2Reduces steric clash compared to bulkier aryl groups, optimizing target binding kinetics [1].
Hydrogen Bonding N4 acts as a Hydrogen Bond Donor (HBD)Forms critical intramolecular or intermolecular hydrogen bonds, influencing logP and membrane permeability [2].

Synthetic Methodology

The synthesis of the 2-Methyl-THPP scaffold relies on a highly robust, two-step sequence: a regioselective cyclocondensation followed by a chemoselective reduction. As an application scientist, I emphasize that the success of this workflow depends heavily on managing the electronic properties of the intermediate heterocycle.

Step 1: Assembly of the Pyrazolo[1,5-a]pyrimidine Core

The initial step involves the condensation of 5-amino-3-methylpyrazole with an appropriate α,β -unsaturated carbonyl compound or β -diketone (e.g., malonaldehyde derivatives) to form the fully aromatic intermediate [2, 6].

Protocol 1: Cyclocondensation

  • Reagents: Dissolve 1.0 equivalent of 5-amino-3-methylpyrazole and 1.05 equivalents of the selected β -diketone in glacial acetic acid (0.5 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 118°C) under an inert nitrogen atmosphere for 4 to 6 hours.

  • Causality Check: Acetic acid serves a dual purpose: it acts as the solvent and provides the acidic catalysis necessary to activate the carbonyl carbon for nucleophilic attack by the exocyclic amine of the pyrazole.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice water to precipitate the aromatic pyrazolo[1,5-a]pyrimidine intermediate. Filter, wash with cold water, and dry under a vacuum.

Step 2: Chemoselective Reduction

To achieve the active 4,5,6,7-tetrahydro state, the pyrimidine ring must be selectively reduced without disturbing the pyrazole ring.

Protocol 2: Sodium Borohydride Reduction

  • Reagents: Suspend 1.0 equivalent of the pyrazolo[1,5-a]pyrimidine intermediate in absolute ethanol (0.2 M).

  • Reduction: Slowly add 3.0 to 4.0 equivalents of Sodium Borohydride ( NaBH4​ ) in portions at 0°C to control the exothermic evolution of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality Check: Why NaBH4​ in ethanol? The pyrazole ring is highly electron-rich and thus inherently resistant to nucleophilic hydride attack. In contrast, the pyrimidine ring, particularly when activated by the fused system, is susceptible to reduction. NaBH4​ provides a mild, self-validating chemoselectivity that stronger reducing agents (like LiAlH4​ ) might compromise [6].

  • Quenching & Isolation: Carefully quench the excess NaBH4​ by the dropwise addition of glacial acetic acid until gas evolution ceases. Pour into water (5 volumes). The resulting 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine will precipitate. Filter and dry.

Synthesis A 5-Amino-3-methylpyrazole + β-Diketone B Cyclocondensation (Glacial AcOH, Reflux) A->B C 2-Methylpyrazolo[1,5-a]pyrimidine (Aromatic Intermediate) B->C D Chemoselective Reduction (NaBH4, EtOH, RT) C->D E 2-Methyl-4,5,6,7- tetrahydropyrazolo[1,5-a]pyrimidine D->E

Stepwise synthesis of the 2-Methyl-THPP scaffold via cyclocondensation and selective reduction.

Advanced Applications and Future Directions

The 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is not an endpoint but a launchpad. By functionalizing the N4 position (e.g., via acylation to form carboxamides) or substituting the available positions on the pyrazole ring, medicinal chemists can generate vast combinatorial libraries [6].

Recent developments have also explored ultrasonic-assisted multicomponent heterocyclization strategies to synthesize complex derivatives of this scaffold in a single pot, significantly reducing solvent waste and reaction times [7]. As the threat of MDR-TB grows, the continued optimization of the THPP scaffold—guided by high-resolution cryo-EM structures of MmpL3—will be paramount in delivering the next generation of life-saving antitubercular therapeutics.

References

  • ACS Medicinal Chemistry Letters. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. Retrieved from: [Link]

  • ResearchGate. Synthesis of Tetrahydropyrazolopyrimidines. Retrieved from: [Link]

  • PLoS One (via PubMed/NIH). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] Analogues With Bactericidal Efficacy Against Mycobacterium Tuberculosis Targeting MmpL3. Retrieved from:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Retrieved from: [Link]

  • Journal of Combinatorial Chemistry (ACS Publications). Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry. Ultrasonic-assisted unusual four-component synthesis of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines. Retrieved from: [Link]

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a saturated bicyclic heteroaromatic compound of interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a saturated bicyclic heteroaromatic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure known for its diverse biological activities, including roles as kinase inhibitors and central nervous system agents.[1][2][3][4] This protocol outlines a robust and efficient two-step synthetic pathway designed for researchers in organic synthesis and drug development. The synthesis begins with the acid-catalyzed cyclocondensation of 3-amino-5-methylpyrazole with a malondialdehyde equivalent to form the aromatic intermediate, 2-methylpyrazolo[1,5-a]pyrimidine. This is followed by a catalytic hydrogenation to selectively reduce the pyrimidine ring, yielding the target saturated compound. This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction and Synthetic Strategy

The synthesis of functionalized pyrazolo[1,5-a]pyrimidines is a significant goal in modern heterocyclic chemistry.[1][2] The most common and effective strategies for constructing this bicyclic system involve the cyclocondensation of 5-aminopyrazoles with various 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds or their synthetic equivalents.[1][5][6]

Our synthetic approach is a logical two-stage process:

  • Stage 1: Aromatic Core Construction. We will first synthesize the aromatic intermediate, 2-methylpyrazolo[1,5-a]pyrimidine. This is achieved via a classic acid-catalyzed condensation reaction between 3-amino-5-methylpyrazole and 1,1,3,3-tetramethoxypropane, which serves as a stable and easy-to-handle precursor to the reactive malondialdehyde.[5][7][8]

  • Stage 2: Selective Reduction. The pyrimidine ring of the aromatic intermediate is then selectively reduced to its tetrahydro form. This is accomplished through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is well-established for the reduction of N-heterocyclic aromatic systems and offers high efficiency and chemoselectivity.[9]

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Hydrogenation A 3-Amino-5-methylpyrazole + 1,1,3,3-Tetramethoxypropane B Acid-Catalyzed Reaction (e.g., Acetic Acid, Reflux) A->B C Intermediate: 2-Methylpyrazolo[1,5-a]pyrimidine B->C D Catalytic Hydrogenation (H₂, Pd/C, Solvent) C->D Workup & Isolation E Final Product: 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine D->E F Purification (Crystallization/Chromatography) E->F

Caption: Overall synthetic workflow diagram.

Materials and Methods

Reagents and Solvents
Reagent/MaterialGradeSupplierNotes
3-Amino-5-methylpyrazole≥97%Sigma-AldrichCAS: 31230-95-0
1,1,3,3-Tetramethoxypropane≥98%TCI ChemicalsMalondialdehyde equivalent; CAS: 102-52-3
Glacial Acetic AcidACS GradeFisher ScientificSolvent and catalyst for Stage 1
Palladium on Carbon (Pd/C)10 wt. %Acros OrganicsCatalyst for Stage 2
Hydrogen (H₂) GasHigh Purity (≥99.99%)AirgasIn a high-pressure cylinder
Ethanol (EtOH)Anhydrous, 200 proofDecon LabsSolvent for Stage 2 and purification
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsFor extraction and chromatography
HexanesACS GradeVWR ChemicalsFor chromatography
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichFor drying organic layers
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge IsotopeFor NMR analysis
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Parr shaker hydrogenation apparatus or equivalent high-pressure reactor

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • NMR spectrometer (400 MHz or higher)

  • Mass spectrometer (ESI or GC-MS)

Detailed Synthesis Protocol

Stage 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine

This procedure details the cyclocondensation reaction to form the aromatic heterocyclic core. The reaction utilizes 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ under acidic conditions to generate malondialdehyde, the reactive 1,3-dielectrophile.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 3-Amino-5-methylpyrazole Cond Glacial Acetic Acid Reflux (e.g., ~118 °C) R1->Cond R2 1,1,3,3-Tetramethoxypropane R2->Cond P1 2-Methylpyrazolo[1,5-a]pyrimidine Cond->P1

Caption: Reaction scheme for Stage 1.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methylpyrazole (5.00 g, 51.5 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add 1,1,3,3-tetramethoxypropane (9.45 mL, 56.7 mmol, 1.1 eq) dropwise at room temperature.

    • Rationale: Acetic acid serves as both the solvent and the acid catalyst required for the in-situ hydrolysis of the acetal and the subsequent cyclization. Using a slight excess of the aldehyde equivalent ensures complete consumption of the limiting aminopyrazole.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting aminopyrazole should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 150 mL of ice-cold water. A precipitate may form. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases and the pH is approximately 7-8.

    • Rationale: Neutralization quenches the acid catalyst and makes the product less soluble in the aqueous phase, facilitating its extraction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective. The expected yield is typically in the range of 70-85%.

Stage 2: Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

This stage involves the heterogeneous catalytic hydrogenation of the pyrimidine ring. Safety precautions for handling hydrogen gas and pyrophoric catalysts must be strictly followed.

Step-by-Step Procedure:

  • Catalyst and Substrate Preparation: In a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), add the 2-methylpyrazolo[1,5-a]pyrimidine (3.00 g, 22.4 mmol) obtained from Stage 1. Add 50 mL of ethanol as the solvent.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (300 mg, 10% w/w) to the solution.

    • Rationale: 10% w/w is a standard catalyst loading for this type of reduction. The catalyst should be handled carefully in a fume hood as it can be pyrophoric, especially when dry and in the presence of flammable solvents.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi (approx. 3.5-7 bar).

  • Reaction: Begin vigorous agitation (shaking or stirring) and heat the mixture to 40-50 °C if necessary. Monitor the reaction by observing the drop in hydrogen pressure, which indicates consumption. The reaction is typically complete within 12-24 hours.

  • Workup - Catalyst Removal: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.

    • Safety Note: The filter cake containing Pd/C should not be allowed to dry in the air, as it can ignite. It should be kept wet with solvent (e.g., water) and disposed of according to institutional safety guidelines.

  • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

  • Purification and Characterization: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or chromatography. Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity. The expected yield for this step is typically >90%.

Summary and Characterization

ParameterStage 1: CyclocondensationStage 2: Hydrogenation
Starting Material 3-Amino-5-methylpyrazole2-Methylpyrazolo[1,5-a]pyrimidine
Key Reagent 1,1,3,3-TetramethoxypropaneH₂ gas, 10% Pd/C
Solvent/Catalyst Glacial Acetic AcidEthanol
Temperature Reflux (~118 °C)Room Temperature to 50 °C
Reaction Time 4-6 hours12-24 hours
Typical Yield 70-85%>90%
Product 2-Methylpyrazolo[1,5-a]pyrimidine2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Characterization NMR, MSNMR, MS

Expected Characterization Data for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine:

  • ¹H NMR (CDCl₃): The spectrum should show the absence of aromatic protons from the pyrimidine ring and the appearance of new aliphatic signals corresponding to the -CH₂-CH₂-CH₂- protons, typically seen as multiplets in the 1.5-4.0 ppm range. The pyrazole proton and the methyl group singlet will remain.

  • Mass Spectrometry (ESI+): Calculated for C₇H₁₁N₃ [M+H]⁺: 138.10. Found: 138.1.

References

  • D.A. Buba, T.S. Suesse, L.A. E. O. Olaro, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available: [Link]

  • Pabian, J., Suder, A., & Wyska, E. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949. Available: [Link]

  • Pabian, J., Suder, A., & Wyska, E. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(11), 1369. Available: [Link]

  • Pabian, J., et al. (2022). Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available: [Link]

  • Kaur, H., & Kumar, V. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3468. Available: [Link]

  • Davis, R. L. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available: [Link]

  • Prasanth, C. P., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(3), 1365–1373. Available: [Link]

  • Prasanth, C. P., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. ResearchGate. Available: [Link]

  • Olsen, D. B. (2021). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and (4-Hydroxy-6-trifluoromethylpyrimidin-2-yl) guanidines. BYU ScholarsArchive. Available: [Link]

  • El-Sayed, M. A.-M., & Abdel-Aziz, A. A.-M. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience, 10(3), 2414–2428. Available: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available: [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. Available: [Link]

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 539–544. Available: [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. Available: [Link]

  • Yuan, H., et al. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. ResearchGate. Available: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its saturated analogue, the tetrahydropyrazolo[1,5-a]pyrimidine (THPP)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its saturated analogue, the tetrahydropyrazolo[1,5-a]pyrimidine (THPP) framework, represents a key structure in modern drug design, allowing for an "escape from flatland" by introducing three-dimensional complexity, which can significantly enhance binding affinity and pharmacokinetic properties.[2] This application note provides a comprehensive, field-proven guide for the complete structural elucidation of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not only the protocols for data acquisition but also the causal logic behind the experimental choices and a thorough interpretation of the resulting spectra, establishing a self-validating workflow for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Multi-dimensional NMR Approach

The unambiguous characterization of heterocyclic molecules like 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is non-trivial. While 1D ¹H and ¹³C NMR provide initial fingerprints, they are often insufficient for conclusive assignment due to signal overlap and the challenge of assigning quaternary carbons. The fusion of the aromatic pyrazole ring with the saturated, conformationally flexible tetrahydropyrimidine ring necessitates a more powerful analytical strategy.

A multi-dimensional approach, combining ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is essential.[3][4] This suite of experiments allows us to:

  • Trace Proton Networks: COSY reveals scalar-coupled protons, definitively establishing the connectivity within the saturated ring.[5]

  • Link Protons to Carbons: HSQC provides direct, one-bond proton-carbon correlations, assigning the signals of all protonated carbons.[3]

  • Assemble the Molecular Skeleton: HMBC is the cornerstone of the elucidation, revealing long-range (2-3 bond) correlations that connect molecular fragments and unambiguously place substituents and define the ring fusion.[3]

This guide will walk through the acquisition and interpretation of these spectra to build the molecule's structure from the ground up.

Molecular Structure and Atom Numbering:

For clarity, the standard IUPAC numbering for the pyrazolo[1,5-a]pyrimidine ring system is used throughout this document.

Molecular structure of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with IUPAC numbering.
Figure 1. Structure and IUPAC numbering of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed for a standard 400 MHz (or higher) NMR spectrometer. The logic follows a hierarchical approach where each experiment builds upon the information provided by the last.

G cluster_prep Step 1: Preparation cluster_1d Step 2: 1D Scouting cluster_2d Step 3: 2D Correlation cluster_analysis Step 4: Structure Elucidation SamplePrep Sample Preparation (~5-10 mg in 0.6 mL DMSO-d6) H1_NMR ¹H NMR (Initial Fingerprint) SamplePrep->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Count) H1_NMR->C13_NMR Analysis Integrated Data Analysis H1_NMR->Analysis COSY ¹H-¹H COSY (Proton Connectivity) C13_NMR->COSY C13_NMR->Analysis HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Analysis HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: NMR experimental workflow for structure elucidation.
Protocol 2.1: Sample Preparation
  • Weigh approximately 5-10 mg of the purified 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for its distinct solvent peak.[6]

  • Vortex the tube gently until the sample is fully dissolved.

Protocol 2.2: 1D ¹H NMR Acquisition
  • Objective: To obtain a high-quality proton spectrum, identifying the number of distinct proton environments, their integrations, and coupling patterns.

  • Typical Parameters (400 MHz):

    • Pulse Program: zg30 (or equivalent 30° pulse)

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 8-16

Protocol 2.3: 1D ¹³C{¹H} NMR Acquisition
  • Objective: To determine the number of unique carbon environments in the molecule.

  • Typical Parameters (100 MHz for ¹³C):

    • Pulse Program: zgpg30 (or equivalent with proton decoupling)

    • Spectral Width (SW): 200-220 ppm

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

Protocol 2.4: 2D ¹H-¹H COSY Acquisition
  • Objective: To identify protons that are coupled to each other, typically through 2-3 bonds. This is crucial for mapping the aliphatic spin system.[4]

  • Typical Parameters:

    • Pulse Program: cosygpmf (or equivalent with gradient selection)

    • Data Points (F2 & F1): 2048 x 256

    • Number of Scans (NS): 2-4 per increment

Protocol 2.5: 2D ¹H-¹³C HSQC Acquisition
  • Objective: To generate a 2D map correlating each proton with its directly attached carbon atom.[3]

  • Typical Parameters:

    • Pulse Program: hsqcedetgpsisp2.2 (or equivalent phase-sensitive, edited HSQC)

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 160-180 ppm

    • Number of Scans (NS): 4-8 per increment

Protocol 2.6: 2D ¹H-¹³C HMBC Acquisition
  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting different parts of the molecule and assigning quaternary carbons.

  • Typical Parameters:

    • Pulse Program: hmbcgplpndqf (or equivalent)

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Scans (NS): 8-16 per increment

Spectral Interpretation and Data Analysis

The following sections describe the expected NMR data based on the known chemical principles of pyrazole and tetrahydropyrimidine systems.[2][7][8]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five distinct regions corresponding to the different proton environments. The protons on the saturated ring (H4, H5, H6) are diastereotopic, meaning they are chemically non-equivalent, and will appear as complex multiplets due to both geminal and vicinal coupling.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H3~6.1s1HAromatic proton on the electron-rich pyrazole ring.
H7~3.8 - 4.0t2HAliphatic protons adjacent to two nitrogen atoms, highly deshielded.
H4~3.5 - 3.7t2HAliphatic protons adjacent to a pyrazole nitrogen, deshielded.
2-CH₃~2.3s3HMethyl group attached to the aromatic pyrazole ring.
H5, H6~1.8 - 2.2m4HAliphatic protons in the middle of the saturated ring, more shielded.

Note: Chemical shifts are representative and can vary with solvent and concentration.[6]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display all eight unique carbon signals. The assignment is confirmed using HSQC and HMBC experiments.

Carbon AssignmentPredicted δ (ppm)Rationale
C2~150Quaternary carbon of the pyrazole ring, attached to a methyl group and nitrogen.
C8a~145Quaternary carbon at the ring junction, part of the aromatic system.
C3a~138Quaternary carbon at the ring junction.
C3~95Protonated aromatic carbon in the pyrazole ring.
C7~48Aliphatic carbon adjacent to two nitrogen atoms.
C4~45Aliphatic carbon adjacent to a pyrazole nitrogen.
C5 / C6~20 - 25Aliphatic carbons in the saturated ring.
2-CH₃~14Methyl carbon.

Note: Predicted chemical shifts are based on analogous structures in the literature.[2][7]

2D NMR Correlation Analysis: Assembling the Puzzle

¹H-¹H COSY: The COSY spectrum is expected to show a clear correlation pathway connecting the protons of the tetrahydropyrimidine ring. A strong cross-peak will be observed between the H4 and H5 multiplets, between H5 and H6, and between H6 and H7. This confirms the contiguous -CH₂-CH₂-CH₂-CH₂- fragment. The H3 and 2-CH₃ protons will appear as singlets on the diagonal with no cross-peaks, confirming their isolation from other proton spin systems.

¹H-¹³C HSQC: This experiment provides the foundational C-H assignments. It will show direct, one-bond correlations as follows:

  • H3 proton signal will correlate with the C3 carbon signal.

  • 2-CH₃ proton signal will correlate with the 2-CH₃ carbon signal.

  • H4 multiplet will correlate with the C4 carbon signal.

  • H5/H6 multiplets will correlate with the C5/C6 carbon signals.

  • H7 multiplet will correlate with the C7 carbon signal.

¹H-¹³C HMBC: The Definitive Structural Proof The HMBC spectrum provides the critical long-range correlations that piece the entire molecular skeleton together. The diagram below illustrates the most important expected correlations.

Caption: Key expected HMBC correlations for structural confirmation.
  • Correlation from 2-CH₃ protons: Crucially, the methyl protons will show a two-bond correlation (²J) to C2 and a three-bond correlation (³J) to C3. This confirms the position of the methyl group on the pyrazole ring.

  • Correlation from H3 proton: The pyrazole proton H3 will show correlations to the quaternary carbons C2 and C3a, locking down the pyrazole ring structure.

  • Correlations from H4 and H7 protons: These are the most important correlations for confirming the fused ring system. The H4 protons will show a three-bond correlation to the pyrimidine carbon C5 and a two-bond correlation to the pyrazole carbon C3a. The H7 protons will show a two-bond correlation to C6 and a crucial two-bond correlation to the bridgehead carbon C8a (which is equivalent to C3a in numbering but helps visualize the connection). These correlations unambiguously connect the saturated ring to the pyrazole core.

Conclusion

The structural elucidation of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is robustly achieved through the systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols and interpretation logic presented, researchers can move from a simple ¹H NMR fingerprint to an unequivocally confirmed molecular structure. The combination of COSY to establish the aliphatic spin system, HSQC to assign protonated carbons, and HMBC to reveal the complete molecular skeleton provides a self-validating dataset critical for research and development in medicinal chemistry and materials science. This comprehensive approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][7][9]

  • Pinto, A. C., et al. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Journal of the Brazilian Chemical Society. [Link][10][11]

  • Pereira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. [Link][12]

  • Al-Omair, M. A. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Journal of the Chinese Chemical Society, 62(10), 875-881. [Link][13]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link][14]

  • Shiryaev, V. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584. [Link][2][15]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][4]

  • Hassan, A. S., et al. (2016). Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. Molecules, 21(5), 655. [Link][1]

  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link][8]

  • ETH Zurich. Structure Elucidation by NMR. [Link][16]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link][5]

  • Le, T. C., & Colasson, B. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934578X1701201. [Link][6]

  • Peterson, E. A. (2021). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and (4-Hydroxy-6-trifluoromethylpyrimidin-2-yl) guanidines. BYU ScholarsArchive. [Link][17]

  • Lee, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. [Link][18]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link][19]

Sources

Method

Investigating the GABAergic Activity of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: In Vitro Assay Protocols

An Application Note for Researchers and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2][3][4][5] This application note explores the potential of a specific derivative, 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission within the central nervous system.[6][7] We provide a comprehensive guide for researchers, detailing in vitro assay protocols to systematically characterize the interaction of this compound with the GABA-A receptor. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction: The Rationale for Investigating GABAergic Activity

The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[7] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[6] The receptor is a well-established target for numerous therapeutic agents, such as benzodiazepines and barbiturates, which act as positive allosteric modulators (PAMs).[8][9]

The pyrazolo[1,5-a]pyrimidine scaffold shares structural similarities with known modulators of the GABA-A receptor. Given the diverse biological activities of this chemical class, it is a scientifically sound hypothesis that derivatives such as 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine may exhibit modulatory effects on the GABA-A receptor. This application note provides the necessary tools to investigate this hypothesis through a series of robust in vitro assays.

The GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric protein complex that forms a chloride-permeable channel.[7] The binding of GABA to its recognition site on the receptor triggers a conformational change, leading to channel opening and an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[10]

Positive allosteric modulators, such as benzodiazepines, bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to a greater chloride influx for a given concentration of GABA.[10]

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABAA Receptor Cl_channel Cl- Channel GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A Binds PAM 2-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine (PAM) PAM->GABA_A Binds allosterically

Caption: Signaling pathway of the GABA-A receptor.

In Vitro Assay Protocols

This section provides detailed protocols for a tiered approach to characterizing the interaction of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with the GABA-A receptor.

Radioligand Binding Assay: Determining Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a receptor.[11] A competition binding assay is used to measure the ability of the test compound to displace a known radiolabeled ligand from the GABA-A receptor.

Protocol 1: Competition Radioligand Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine for the benzodiazepine binding site on the GABA-A receptor.

  • Materials:

    • Membranes: Cell membranes prepared from HEK293 cells stably expressing the human GABA-A receptor (e.g., α1β2γ2 subtype).

    • Radioligand: [³H]Flumazenil or [³H]Ro 15-4513 (specific activity 70-90 Ci/mmol).[10]

    • Test Compound: 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

    • Non-specific Binding Control: Diazepam or Clonazepam (10 µM).[10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Equipment: 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), scintillation counter.

  • Procedure:

    • Prepare a dilution series of the test compound in assay buffer.

    • In a 96-well plate, add the following to each well:

      • Total Binding: Membrane preparation, assay buffer, and [³H]radioligand.

      • Non-specific Binding: Membrane preparation, non-specific binding control, and [³H]radioligand.

      • Competition: Membrane preparation, test compound dilution, and [³H]radioligand.

    • Incubate the plate at 30°C for 35 minutes.[11]

    • Terminate the incubation by rapid filtration through glass fiber filters.[9]

    • Wash the filters three times with ice-cold wash buffer.[9]

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description Typical Value
IC₅₀ Concentration of the test compound that inhibits 50% of specific radioligand binding.Varies
Ki Inhibitory constant; a measure of the affinity of the test compound for the receptor.Varies
[³H]Flumazenil Kd Dissociation constant of [³H]Flumazenil.1.35 ± 0.316 nM[11]
Electrophysiology Assay: Assessing Functional Activity

Electrophysiology, particularly the patch-clamp technique, is the gold standard for measuring the functional effects of a compound on ion channel activity.[12]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To determine if 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine modulates GABA-evoked currents in cells expressing GABA-A receptors.

  • Materials:

    • Cells: HEK293 cells transiently or stably expressing the desired GABA-A receptor subtype.

    • Recording Solution (External): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

    • Internal Solution (Pipette): Containing KCl, EGTA, HEPES, ATP, and GTP.

    • GABA: γ-aminobutyric acid.

    • Test Compound: 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

    • Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, microscope.

  • Procedure:

    • Culture cells on coverslips.

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current.

    • Co-apply the test compound with GABA and record the change in current amplitude.

    • Wash out the test compound and GABA.

    • Repeat with a range of test compound concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage enhancement of the GABA current by the test compound.

    • Plot the percentage enhancement against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal efficacy (% enhancement).

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells Expressing GABAA Receptors Start->Prepare_Cells Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Cells->Establish_Recording Apply_GABA Apply EC10 GABA Establish_Recording->Apply_GABA Record_Baseline Record Baseline Current Apply_GABA->Record_Baseline Coapply_Compound Co-apply Test Compound and GABA Record_Baseline->Coapply_Compound Record_Modulated_Current Record Modulated Current Coapply_Compound->Record_Modulated_Current Washout Washout Record_Modulated_Current->Washout Analyze_Data Analyze Data (EC50, Emax) Record_Modulated_Current->Analyze_Data Washout->Apply_GABA Repeat for dose-response End End Analyze_Data->End

Caption: Workflow for a whole-cell patch-clamp experiment.

High-Throughput Functional Assay: Screening and Profiling

For screening larger numbers of compounds or for more detailed pharmacological profiling, a high-throughput functional assay is desirable. Fluorescence-based membrane potential assays are a robust option.[13][14]

Protocol 3: FLIPR-Based Membrane Potential Assay

  • Objective: To measure the functional activity of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine on GABA-A receptors in a high-throughput format.

  • Materials:

    • Cells: HEK293 cells stably expressing the desired GABA-A receptor subtype.

    • Membrane Potential Dye: e.g., FLIPR Membrane Potential Assay Kit.

    • GABA: γ-aminobutyric acid.

    • Test Compound: 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

    • Equipment: Fluorescence imaging plate reader (FLIPR).

  • Procedure:

    • Plate cells in a 96- or 384-well plate.

    • Load cells with the membrane potential dye according to the manufacturer's instructions.

    • Prepare a dilution series of the test compound.

    • Add the test compound to the wells and incubate.

    • Add a sub-maximal concentration of GABA to the wells.

    • Measure the change in fluorescence over time using the FLIPR.

  • Data Analysis:

    • The increase in fluorescence corresponds to membrane depolarization due to chloride efflux.

    • Calculate the response over baseline for each well.

    • Plot the response against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ and maximal efficacy.

Assay Measures Throughput Key Parameters
Radioligand Binding AffinityMediumKi
Patch-Clamp Functional activity, mechanismLowEC₅₀, Emax
FLIPR Functional activityHighEC₅₀, Emax

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as a potential modulator of the GABA-A receptor. By systematically assessing the affinity and functional activity of this compound, researchers can gain valuable insights into its therapeutic potential for neurological and psychiatric disorders. This tiered approach, from initial binding studies to high-throughput functional screening, ensures a thorough and efficient evaluation of novel compounds targeting this important ion channel.

References

  • Methodology for benzodiazepine receptor binding assays at physiological temperature.
  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated P
  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed.
  • Benzodiazepine binding to GABA(A) receptors.
  • What are the preclinical assets being developed for GABAA?
  • 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Smolecule.
  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PMC.
  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Pharmacology and Experimental Therapeutics.
  • Application Notes and Protocols for GABAA α5 Receptor Binding Assay with Alogab
  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... PMC.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • Ex Vivo Whole-Cell Patch Clamp Recording and Pharmacological Isolation of Light-Evoked GABAA Currents. Protocols.io.
  • Best practice guidelines for the use of functional assays in the...
  • Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits.
  • Electrophysiology of ionotropic GABA receptors. PMC.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Biological Activity of Pyrimidine Deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • (PDF) Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives.
  • The chemistry of pyrazolopyrimidines and their applic
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.

Sources

Application

Application Note: Advanced Crystallization and Purification Protocols for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary and Mechanistic Rationale The fused bicyclic scaffold 2-Methyl-4,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary and Mechanistic Rationale

The fused bicyclic scaffold 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 1282597-36-7) is a highly valued building block in modern medicinal chemistry. Its saturated pyrimidine ring imparts unique conformational flexibility and basicity compared to its fully aromatic counterparts. Derivatives of this core are heavily utilized in the synthesis of selective PI3Kδ inhibitors [1], dual CDK2/TRKA kinase inhibitors [3], and Wnt pathway modulators [4].

During the synthesis of this scaffold—typically via the condensation of 3-methyl-1H-pyrazol-5-amine with electrophilic reagents like 1,3-dibromopropane—the crude product is often contaminated with unreacted starting materials, oligomers, and regioisomers. While discovery-scale purification relies on column chromatography, transitioning to preclinical and clinical development demands robust, scalable crystallization techniques.

  • Thermodynamic Purity: Crystallization selectively rejects structurally similar regioisomers into the mother liquor.

  • Polymorph Control: Controlled nucleation prevents the formation of amorphous solids, ensuring consistent bioavailability and dissolution rates.

  • Scalability: Anti-solvent and reactive crystallization methods drastically reduce solvent consumption and operational time [2].

Biological Relevance of the Scaffold

To understand the stringent purity requirements for this API intermediate, one must look at its downstream application. Pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of the PI3K/AKT/mTOR signaling pathway. Impurities in the core scaffold can lead to off-target kinase binding, skewing in vitro assay data and increasing toxicity profiles.

Pathway Ligand Growth Factors Receptor RTK / GPCR Ligand->Receptor PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->PI3K Inhibition

Figure 1: PI3K signaling pathway illustrating the inhibitory target of pyrazolo[1,5-a]pyrimidine derivatives.

Physicochemical Profiling and Method Selection

Before designing a crystallization protocol, we must analyze the physicochemical properties of the target molecule. The tetrahydro-modification increases the basicity of the pyrimidine nitrogens, allowing for both free-base crystallization and salt-formation (reactive crystallization).

Quantitative Comparison of Crystallization Strategies
Crystallization MethodPrimary SolventAnti-Solvent / ReagentTypical Yield (%)Purity (HPLC, %)Crystal Habit
Anti-Solvent (A) Acetic Acid2-Propanol82 - 85%> 98.5%Prismatic
Anti-Solvent (B) DMFWater75 - 80%> 95.0%Needles
Reactive Salt Ethyl AcetateHCl (in Ether)88 - 92%> 99.0%Block-like

Note: The Acetic Acid/2-Propanol system is the industry standard for this scaffold due to its high reproducibility and avoidance of liquid-liquid phase separation (oiling out) [2].

Experimental Workflows & Protocols

Workflow Overview

G A Crude 2-Methyl-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrimidine B Dissolution in Primary Solvent (e.g., Acetic Acid) A->B C Polishing Filtration (Remove Insolubles) B->C D Anti-Solvent Addition (2-Propanol) C->D E Controlled Cooling (0-10°C) D->E F Nucleation & Crystal Growth (Ostwald Ripening) E->F G Vacuum Filtration & Washing F->G H High-Purity Crystalline API G->H

Figure 2: Step-by-step workflow for the anti-solvent crystallization of pyrazolo[1,5-a]pyrimidines.

Protocol A: Anti-Solvent Crystallization (Acetic Acid / 2-Propanol)

This protocol leverages the high solubility of the basic pyrazolo[1,5-a]pyrimidine core in weak acids, followed by dielectric constant reduction using an alcohol.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in 30 mL (3 volumes) of glacial acetic acid. Heat the reactor to 60°C under a nitrogen atmosphere.

    • Causality: Heating ensures complete dissolution and disrupts intermolecular hydrogen bonding between the pyrazole NH and pyrimidine nitrogens.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed crystallization vessel.

    • Causality: This self-validating step removes insoluble oligomeric byproducts and prevents heterogeneous nucleation on dust particles.

  • Anti-Solvent Addition: Maintain the vessel at 50°C. Using a dosing pump, add 100 mL (10 volumes) of 2-propanol linearly over 60 minutes.

    • Causality: Slow, controlled addition prevents local supersaturation spikes. Rapid addition causes liquid-liquid phase separation (LLPS), trapping impurities inside amorphous "oils" [2].

  • Aging (Ostwald Ripening): Hold the resulting slurry at 50°C for 1 hour.

    • Causality: Holding at an elevated temperature allows smaller, kinetically favored crystals to dissolve and redeposit onto larger, thermodynamically stable prismatic crystals, thereby purging trapped impurities.

  • Controlled Cooling: Program the reactor to cool linearly from 50°C to 5°C over 3 hours (cooling rate ~15°C/hr). Hold at 5°C for 2 hours.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with two 20 mL portions of chilled (5°C) 2-propanol. Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

Because the tetrahydropyrimidine ring is partially saturated, the secondary amine nitrogen is sufficiently basic to form stable salts, which often exhibit superior crystallinity compared to the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude free base in 100 mL (10 volumes) of anhydrous ethyl acetate at 25°C.

  • Acidification: Slowly add 1.05 equivalents of HCl (provided as a 2.0 M solution in diethyl ether) dropwise over 30 minutes with vigorous overhead stirring.

    • Causality: Utilizing an anhydrous acid source is critical. Aqueous HCl would create a biphasic system, causing the highly water-soluble hydrochloride salt to partition into the aqueous layer rather than crystallizing.

  • Seeding (Optional but Recommended): If spontaneous nucleation does not occur after 50% of the acid is added, introduce 0.1 g of pure 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine HCl seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring crystallization occurs within the metastable zone and preventing sudden, massive precipitation that traps solvent.

  • Isolation: Stir the suspension at 0°C for 2 hours to maximize yield. Filter, wash with 20 mL of cold ethyl acetate, and dry under vacuum at 40°C.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

  • Process for the manufacture of a crystalline pyrazolo[1,5-a]pyrimidine compound.Google Patents (EP2081934B1).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Molecules. URL:[Link]

  • Wnt pathway modulators.Google Patents (US20160311829A1).
Method

Application Notes and Protocols for the Formulation of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Introduction: Navigating the Formulation Challenges of a Novel Heterocycle The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical advancement. 2-Methyl-4,5,6,7-tetrahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of a Novel Heterocycle

The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical advancement. 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine represents a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] However, like many of their predecessors in the pyrimidine family, these molecules often present significant challenges to the formulation scientist, primarily due to poor aqueous solubility.[5][6] This inherent low solubility can lead to poor dissolution in gastrointestinal fluids, erratic absorption, and ultimately, insufficient bioavailability, which can hinder or even halt the progression of a promising drug candidate.[7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective formulation of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. While specific physicochemical data for this exact molecule is not extensively available in public literature, its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives suggests it is likely a lipophilic compound with limited aqueous solubility.[9][10][11][12] Therefore, this guide will focus on proven strategies for enhancing the bioavailability of poorly soluble drugs. We will explore three key formulation platforms: lipid-based nanoparticles, polymeric nanoparticles, and amorphous solid dispersions. Each section will provide the scientific rationale behind the chosen approach, detailed protocols for preparation, and methods for comprehensive characterization, empowering the researcher to develop a robust and effective delivery system.

Preliminary Physicochemical Characterization: The Foundation of Formulation Design

Before embarking on complex formulation development, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. This data will inform the selection of the most appropriate formulation strategy and excipients.

Protocol 1: Basic Physicochemical Profiling

  • Solubility Determination:

    • Measure the equilibrium solubility of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in a range of media, including:

      • Purified water

      • pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract

      • Common pharmaceutical solvents and oils (e.g., ethanol, propylene glycol, polyethylene glycol 400, medium-chain triglycerides).

    • The shake-flask method followed by a suitable analytical technique (e.g., HPLC-UV) is the standard approach.

  • LogP Determination:

    • Experimentally determine the octanol-water partition coefficient (LogP) to quantify the lipophilicity of the compound. This is a critical parameter for predicting its behavior in lipid-based formulations.

  • Solid-State Characterization:

    • Utilize techniques such as Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity.

    • Powder X-Ray Diffraction (PXRD) should be used to confirm the crystalline or amorphous nature of the API.[13]

The results of this initial characterization will guide the formulation strategy as illustrated in the following workflow:

G cluster_0 API Characterization cluster_1 Formulation Strategy Selection API 2-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Solubility Solubility Profiling (Aqueous & Organic) API->Solubility LogP LogP Determination API->LogP SolidState Solid-State Analysis (DSC, PXRD) API->SolidState Lipid Lipid-Based Nanoparticles Solubility->Lipid Poor Aqueous, Good Lipid Solubility Polymer Polymeric Nanoparticles Solubility->Polymer Poor Aqueous & Lipid Solubility LogP->Lipid ASD Amorphous Solid Dispersions SolidState->ASD Crystalline, High Melting Point

Caption: Workflow for formulation strategy selection based on API properties.

Formulation Strategy I: Solid Lipid Nanoparticles (SLNs)

Application Note:

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature.[14] They are particularly well-suited for lipophilic drugs like 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, as the drug can be dissolved or dispersed in the molten lipid core.[15] The solid matrix protects the encapsulated drug from chemical degradation and can provide a sustained release profile. Furthermore, the lipidic nature of SLNs can enhance lymphatic uptake, potentially reducing first-pass metabolism.[15] The use of biocompatible and biodegradable lipids makes SLNs a safe and attractive option for oral drug delivery.[16]

Protocol 2: Preparation of SLNs by Hot High-Pressure Homogenization

This method is reliable and scalable for producing SLNs with a narrow size distribution.[17]

Materials:

  • 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (API)

  • Solid Lipid: e.g., Glyceryl monostearate, tristearin, or 1-tetradecanol

  • Surfactant: e.g., Poloxamer 188 or Tween® 80

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Dissolve the API in the molten lipid with continuous stirring to ensure a homogenous mixture.[17]

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to a high-pressure homogenizer (HPH).

    • Homogenize for 3-5 cycles at a pressure of 500-1500 bar.[17] The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. This allows the lipid to recrystallize and form solid nanoparticles.[17]

  • Storage:

    • Store the final SLN dispersion at 4°C.

Formulation Strategy II: Polymeric Nanoparticles

Application Note:

Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[18] They offer significant versatility as the polymer's properties can be tailored to control drug release, enhance stability, and even target specific tissues.[19][20] For a poorly soluble compound like 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, encapsulation within a polymeric matrix can improve its dissolution rate and oral bioavailability.[18][21] Biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used and have a well-established safety profile.[21]

Protocol 3: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation

This is a widely used method for encapsulating hydrophobic drugs into polymeric nanoparticles.[18]

Materials:

  • 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (API)

  • Polymer: e.g., PLGA (50:50)

  • Organic Solvent: e.g., Dichloromethane or Ethyl Acetate

  • Aqueous Phase Stabilizer: e.g., Poly(vinyl alcohol) (PVA) or Poloxamer 188

  • Purified Water

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the API and the polymer (e.g., PLGA) in the organic solvent.

  • Formation of the Emulsion:

    • Add the organic phase to the aqueous phase containing the stabilizer.

    • Emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for controlling the final particle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under a fume hood for several hours (typically 4-12 hours) to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

    • Wash the nanoparticle pellet with purified water to remove excess stabilizer and any unencapsulated drug. Repeat the centrifugation and washing steps two more times.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticles can be freeze-dried. Resuspend the washed pellet in a small amount of water containing a cryoprotectant (e.g., trehalose or sucrose) and then lyophilize.

G cluster_0 Organic Phase cluster_1 Aqueous Phase API API (Drug) mix1 Dissolve API->mix1 Polymer Polymer (e.g., PLGA) Polymer->mix1 Solvent Organic Solvent (e.g., Dichloromethane) Solvent->mix1 Emulsify Emulsification (Homogenization/Sonication) mix1->Emulsify Stabilizer Stabilizer (e.g., PVA) mix2 Dissolve Stabilizer->mix2 Water Water Water->mix2 mix2->Emulsify Evap Solvent Evaporation Emulsify->Evap Collect Collection & Washing (Centrifugation) Evap->Collect Dry Lyophilization (Freeze-Drying) Collect->Dry Final Dry Nanoparticle Powder Dry->Final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of fused bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of fused bicyclic heterocycles. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase and PRMT5 inhibitors[1].

Synthesizing the 2-methyl derivative presents unique regioselectivity and chemoselectivity challenges. This guide deconstructs the two primary synthetic pathways—Direct Alkylation (Route B) and Cyclocondensation followed by Reduction (Route A) —providing the mechanistic causality behind experimental choices to ensure your protocols are robust, high-yielding, and self-validating.

Synthetic Workflows & Logical Relationships

The diagram below illustrates the two primary synthetic strategies. Route A is a two-step process that offers higher overall yields and scalability, while Route B is a one-step process often preferred for rapid combinatorial library generation despite its susceptibility to oligomerization.

Pathway cluster_A Route A: Cyclocondensation & Reduction cluster_B Route B: Direct Alkylation SM 3-Amino-5-methylpyrazole ReagentA 1,3-Dielectrophile (e.g., Malonaldehyde acetal) SM->ReagentA Step 1: Acidic Condensation ReagentB 1,3-Dibromopropane + Base (e.g., Cs2CO3) SM->ReagentB SN2 Alkylation Intermediate 2-Methylpyrazolo[1,5-a]pyrimidine ReagentA->Intermediate Cyclization RedAgent NaBH4 / EtOH (Mild Hydride Reduction) Intermediate->RedAgent Step 2: Reduction Target 2-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine RedAgent->Target High Yield (80-90%) Byproduct Intermolecular Oligomers (Major Impurity at High Conc.) ReagentB->Byproduct High Conc. (Intermolecular) ReagentB->Target High Dilution (Intramolecular)

Synthetic pathways for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Troubleshooting & FAQs

Q1: Why is my yield so low when reacting 3-amino-5-methylpyrazole directly with 1,3-dibromopropane (Route B)?

A1: When reacting 3-amino-5-methylpyrazole with 1,3-dibromopropane, the reaction undergoes a double SN​2 alkylation[1]. The primary issue is the statistical competition between intramolecular cyclization (forming the desired 6-membered ring) and intermolecular alkylation (forming oligomeric byproducts).

The Causality: SN​2 reactions are highly concentration-dependent. At standard concentrations (e.g., 0.5 M), the probability of two separate molecules colliding is higher than the two reactive ends of the same molecule finding each other. The Solution: Implement high-dilution conditions ( 0.05 M). Furthermore, switch your base from Potassium Carbonate ( K2​CO3​ ) to Cesium Carbonate ( Cs2​CO3​ ). This leverages the "cesium effect"—the large, highly polarizable Cs+ ion coordinates the pyrazole nitrogens, effectively templating the intermediate and bringing the reactive centers closer together, thereby favoring ring closure over polymerization.

Q2: During the reduction of 2-methylpyrazolo[1,5-a]pyrimidine (Route A), I observe ring-opening and degradation. How can I selectively reduce the pyrimidine ring?

A2: Using harsh reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) or high-pressure/high-temperature catalytic hydrogenation can lead to N-N bond cleavage or complete ring opening.

The Causality: The fused pyrimidine ring is significantly more electron-deficient than the electron-rich pyrazole ring. This electronic disparity makes the pyrimidine ring highly susceptible to mild hydride sources, allowing for selective reduction without disturbing the pyrazole core. The Solution: Employ Sodium Borohydride ( NaBH4​ ) in ethanol at room temperature. This method provides a mild, almost quantitative conversion (80-90% yield) to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine[2]. The reaction is self-validating: the disappearance of the downfield aromatic pyrimidine protons in 1H NMR and the appearance of aliphatic multiplets confirm successful, selective reduction[3].

Q3: How do I control regioselectivity if I use an asymmetric 1,3-dielectrophile in Route A?

A3: When forming the core using a β -dicarbonyl or malonaldehyde equivalent, regioselectivity is dictated by the differential nucleophilicity of the pyrazole nitrogens. The exocyclic primary amine of 3-amino-5-methylpyrazole is more nucleophilic than the endocyclic nitrogen and will preferentially attack the most electrophilic carbonyl carbon. To synthesize the specific 2-methyl target without regiomeric mixtures, use the symmetrical dielectrophile 1,1,3,3-tetramethoxypropane . This eliminates regioselectivity issues entirely, ensuring a single regioisomer is formed prior to reduction.

Quantitative Data & Reaction Optimization

Summarizing the kinetic and thermodynamic parameters allows for rapid optimization depending on your lab's specific constraints (e.g., need for speed vs. need for high yield).

Synthesis RouteReagents & ConditionsConcentrationTypical Yield (%)Major ImpuritiesOptimization Strategy
Direct Alkylation 1,3-Dibromopropane, K2​CO3​ , DMF0.5 M25 - 40%Intermolecular oligomers, unreacted SMSwitch to Cs2​CO3​ , lower concentration to 0.05 M
Direct Alkylation 1,3-Dibromopropane, Cs2​CO3​ , 1,4-Dioxane0.05 M60 - 75%Trace oligomersMaintain high dilution, elevate temp to 110 °C
Cyclocondensation 1,1,3,3-Tetramethoxypropane, AcOH0.5 M85 - 95%Trace regioisomers (if asymmetric)Reflux for 4h, monitor via LC-MS
Hydride Reduction NaBH4​ , EtOH, RT0.2 M80 - 90%Dihydro-intermediatesEnsure excess NaBH4​ (3-5 eq), quench with AcOH

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis (High-Yielding Route A)

This protocol is designed as a self-validating system. Isolating the intermediate allows for orthogonal verification before proceeding to the reduction step.

Step 1: Core Assembly (2-Methylpyrazolo[1,5-a]pyrimidine)

  • Setup: In a round-bottom flask, dissolve 3-amino-5-methylpyrazole (1.0 eq, 10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (1.1 eq, 11 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4 hours.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into ice water and neutralize with saturated aqueous NaHCO3​ until pH ~7. Extract with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: Analyze via LC-MS to confirm the mass of the fully aromatic intermediate.

Step 2: Selective Reduction

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in absolute Ethanol (0.2 M concentration).

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add Sodium Borohydride ( NaBH4​ ) (4.0 eq) portion-wise to control hydrogen gas evolution[2].

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Carefully quench the excess hydride by adding Glacial Acetic Acid dropwise until effervescence ceases. Pour into water (50 mL) and extract with Dichloromethane (3 x 30 mL).

  • Validation: 1H NMR must show the complete loss of aromatic pyrimidine peaks (typically ~8.0-8.5 ppm) and the appearance of distinct aliphatic multiplets (~2.0-4.0 ppm) corresponding to the newly formed tetrahydropyrimidine ring[3].

Protocol 2: One-Step Direct Alkylation (Rapid Library Route B)
  • Setup: In a dry flask under inert atmosphere, suspend Cs2​CO3​ (2.5 eq) in anhydrous 1,4-Dioxane. Ensure the solvent volume is calculated to achieve a final starting material concentration of exactly 0.05 M to enforce the high-dilution kinetic requirement.

  • Addition: Add 3-amino-5-methylpyrazole (1.0 eq) and 1,3-dibromopropane (1.1 eq)[1].

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 6-8 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient). Validate the cyclized product via LC-MS (monitoring for the [M+H]+ peak) and 1H NMR.

References

  • Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold.
  • Deaminative electrochemical reduction of pyrazolo[1,5-a]pyrimidine-7-amines. Canadian Science Publishing.
  • Discovery of Novel MTA-Cooperative PRMT5 Inhibitors with a 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole Scaffold.

Sources

Optimization

reducing byproduct formation during 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of its tetrahydropyrimidine variant, specifically 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, typically involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and other side reactions, leading to the formation of undesirable byproducts. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Issue 1: Presence of an Unexpected Isomer in the Final Product

Question: My post-reaction analysis (NMR, LC-MS) indicates the presence of a significant amount of an isomeric byproduct along with my desired 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. What is this isomer and how can I prevent its formation?

Answer:

The most common isomeric byproduct in the synthesis of pyrazolo[1,5-a]pyrimidines is a regioisomer . This arises from the two possible modes of cyclization during the condensation of the 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound. The 3-aminopyrazole has two nucleophilic nitrogen atoms in the pyrazole ring, and either can initiate the cyclization.

  • The Root of the Problem: Regioselectivity. The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolo[1,5-a]pyrimidines.[1][2] The reaction of a 3-aminopyrazole with an unsymmetrical β-dicarbonyl compound can lead to two different regioisomeric products. The selectivity of this reaction is influenced by the reaction conditions and the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.[2]

  • Troubleshooting Strategies:

    • Choice of Dicarbonyl Compound: The structure of the 1,3-dicarbonyl compound is a primary determinant of regioselectivity. Steric hindrance and electronic effects of the substituents on the dicarbonyl compound can direct the cyclization to favor one isomer over the other. For instance, using a β-ketoester where one carbonyl group is significantly more reactive than the other can enhance regioselectivity.

    • Reaction Conditions:

      • Solvent: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents, such as ethanol, acetic acid, or toluene, to find the optimal conditions for your specific substrates.

      • Catalyst: The choice of acid or base catalyst can have a profound impact on regioselectivity. For example, some reactions may proceed with higher selectivity under acidic conditions (e.g., acetic acid), while others may benefit from a base catalyst. It is recommended to consult literature for syntheses of similar analogs to guide your choice.[3]

      • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of the regioisomers. Experiment with a range of temperatures to determine the optimal setting.

  • Purification of the Desired Isomer:

    • Column Chromatography: Flash column chromatography is the most effective method for separating regioisomers.[3] A systematic approach to eluent selection is recommended, starting with a non-polar solvent and gradually increasing the polarity.

    • Recrystallization: If there is a significant difference in the solubility of the isomers, recrystallization can be an effective purification method. Experiment with different solvent systems to achieve selective crystallization of the desired product.

dot graph TD { A[Start: 3-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl] --> B{Cyclocondensation}; B --> C{Attack by N1}; B --> D{Attack by N2}; C --> E[Regioisomer 1]; D --> F[Regioisomer 2]; subgraph "Control Factors" G[Dicarbonyl Structure]; H[Solvent]; I[Catalyst]; J[Temperature]; end E --> K((Desired Product)); F --> L((Byproduct)); }

Caption: Factors influencing regioisomer formation.

Issue 2: Low Yield and a Complex Mixture of Byproducts

Question: My reaction yield is consistently low, and the crude product is a complex mixture that is difficult to purify. What are the likely causes and how can I improve the outcome?

Answer:

Low yields and the formation of multiple byproducts often point to issues with the purity of starting materials or suboptimal reaction conditions.

  • Purity of Starting Materials:

    • 3-Aminopyrazole: Impurities in the 3-aminopyrazole starting material are a common culprit.[3] These can arise from its synthesis, which often involves the reaction of α,β-unsaturated nitriles with hydrazine. Ensure your 3-aminopyrazole is of high purity, and if necessary, purify it by recrystallization or column chromatography before use.

    • 1,3-Dicarbonyl Compound: The stability of the dicarbonyl compound is also crucial. Some β-dicarbonyls can undergo self-condensation or degradation under the reaction conditions. Use freshly distilled or purified dicarbonyl compounds.

  • Side Reactions:

    • Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions. This can be minimized by slowly adding the dicarbonyl compound to the reaction mixture containing the aminopyrazole.

    • Degradation: The desired product or starting materials may be unstable under prolonged heating or harsh acidic/basic conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.

  • Troubleshooting and Optimization Protocol:

    • Verify Starting Material Purity: Analyze your starting materials by NMR and melting point to confirm their identity and purity.

    • Optimize Reaction Conditions:

      • Concentration: Very dilute or very concentrated reaction mixtures can sometimes favor byproduct formation. Experiment with different concentrations.

      • Order of Addition: The order in which you add the reagents can be important. Generally, adding the dicarbonyl compound to the aminopyrazole solution is preferred.

      • Inert Atmosphere: If your starting materials or product are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

    • Work-up Procedure: A proper work-up is essential to remove catalysts and inorganic salts that might interfere with purification. An aqueous wash to remove acid or base catalysts is often a good first step.[3]

dot graph LR { subgraph "Inputs" A[3-Aminopyrazole]; B[1,3-Dicarbonyl]; end subgraph "Reaction" C{Cyclocondensation}; end subgraph "Outputs" D[Desired Product]; E[Regioisomer]; F[Self-Condensation Products]; G[Degradation Products]; end A -- "Purity" --> C; B -- "Purity & Stability" --> C; C --> D; C --> E; B --> F; A --> G; B --> G; D --> G; }

Caption: Potential sources of byproducts in the synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the structure of my product and identify the byproducts?

A1: A combination of analytical techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers.[2] The chemical shifts and coupling constants of the protons and carbons on the pyrimidine ring will differ significantly between the two isomers. 2D NMR techniques like HMBC and NOESY can provide further confirmation of the connectivity and spatial relationships of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product and byproducts. Fragmentation patterns in MS/MS can sometimes help to differentiate between isomers.[4]

  • X-ray Crystallography: If you can obtain a single crystal of your product or a byproduct, X-ray crystallography provides the most definitive structural proof.[2]

Q2: What are the best practices for purifying 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

A2: The purification strategy will depend on the nature and quantity of the impurities.

  • For removing regioisomers and other closely related byproducts:

    • Flash Column Chromatography: This is the most common and effective method. Silica gel is a standard stationary phase. The mobile phase should be optimized by TLC, typically starting with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), and gradually increasing the polarity.[3]

  • For removing more polar or non-polar impurities:

    • Recrystallization: This can be a highly effective method for obtaining very pure material if a suitable solvent system can be found. Common solvents to try include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.

    • Acid-Base Extraction: If your product has a basic nitrogen that can be protonated, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base to precipitate your product.

Q3: Can microwave-assisted synthesis help in reducing byproduct formation?

A3: Yes, microwave-assisted synthesis can be a valuable tool. The rapid and uniform heating provided by microwaves can often lead to shorter reaction times and cleaner reaction profiles with higher yields.[5] By reducing the overall time the reaction mixture is heated, it can minimize the formation of degradation byproducts. However, optimization of the microwave parameters (temperature, time, and power) is still necessary to achieve the best results.

Summary of Key Recommendations

IssuePotential Cause(s)Recommended Action(s)
Presence of Isomeric Byproduct Formation of regioisomers due to multiple reactive sites on the 3-aminopyrazole.Optimize dicarbonyl structure, solvent, catalyst, and temperature. Separate isomers by column chromatography or recrystallization.
Low Yield and Complex Mixture Impure starting materials, self-condensation of reactants, degradation of product/reactants.Verify purity of starting materials. Optimize reaction conditions (concentration, order of addition, inert atmosphere). Monitor reaction progress to avoid prolonged heating.
Difficulty in Purification Similar polarity of product and byproducts.Utilize flash column chromatography with a carefully optimized eluent system. Explore recrystallization from various solvents. Consider acid-base extraction if applicable.

References

  • [a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety.]([Link])

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Welcome to the technical support guide for the reversed-phase HPLC analysis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This document provides in-depth troubleshooting advice, experimental protocols, and ans...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the reversed-phase HPLC analysis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help you develop a robust and reliable analytical method. The guidance herein is grounded in established chromatographic principles for the analysis of heterocyclic basic compounds.

Section 1: Analyte Properties & Initial Method Development

Q1: What are the key predicted properties of this compound and how do they impact HPLC analysis?

Answer: Based on its heterocyclic structure containing multiple nitrogen atoms, 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is predicted to be a basic compound .[3][4] This is the single most important factor influencing its behavior in reversed-phase HPLC.

  • Ionization and pKa: As a basic compound, it will become protonated (positively charged) in acidic conditions. The pH of the mobile phase relative to the compound's pKa (the pH at which it is 50% ionized) will dictate its retention and peak shape.[5] Operating at a pH close to the pKa can lead to a mixture of ionized and unionized forms, resulting in poor peak shapes like splitting or severe tailing.[6]

  • Hydrophobicity (logP): The logP value, a measure of a compound's hydrophobicity, influences its retention on a non-polar stationary phase (like C18). A structurally similar compound, 7-Isopropyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, has a calculated logP of 2.2.[7] This suggests our target analyte has moderate hydrophobicity and should be well-retained on a standard C18 column.[8]

  • Silanol Interactions: The primary challenge with basic compounds is their tendency to interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[9][10] At mid-range pH values, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites that strongly and non-ideally interact with the positively charged basic analyte. This secondary ionic interaction is a major cause of peak tailing.[11][12]

Q2: What is a good starting point for column and mobile phase selection?

Answer: For a moderately hydrophobic, basic compound, a standard reversed-phase setup is the logical starting point. The key is to control the analyte's ionization state and minimize silanol interactions from the outset.

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8 column (e.g., "Type B" silica). Particle size: 3 µm or 5 µm.Modern, high-purity silica columns have fewer acidic silanol groups and metal contaminants, reducing the potential for secondary interactions. End-capping further masks residual silanols.[10][13]
Mobile Phase A (Aqueous) 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.This creates a low pH environment (typically pH 2.5-3.0). At this pH, the basic analyte will be fully protonated (ionized), leading to a consistent retention mechanism.[14] Crucially, the low pH also suppresses the ionization of silanol groups, keeping them in their neutral Si-OH form and drastically reducing peak tailing.[12][15]
Mobile Phase B (Organic) Acetonitrile or Methanol.Acetonitrile is often a good first choice due to its low viscosity and favorable UV transparency.[16]
Initial Conditions Isocratic elution with 70-80% Aqueous (A) and 20-30% Organic (B).This is a conservative starting point. The organic percentage can be adjusted based on the initial retention time observed.
Detection UV, wavelength to be determined by a UV scan of the analyte. A starting point could be ~270 nm based on similar structures.[17]The pyrazolo[1,5-a]pyrimidine core is a chromophore that should be readily detectable by UV.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of basic compounds like 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Issue 1: Severe Peak Tailing

Peak tailing, where the back half of the peak is drawn out, is the most frequent problem for basic analytes.[10] It leads to poor integration, inaccurate quantification, and reduced resolution.[13]

Primary Cause: Secondary interactions between the protonated basic analyte and ionized residual silanol groups on the column packing material.[9][12]

G start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH low? (e.g., pH < 3 with Formic Acid) start->check_ph no_ph NO check_ph->no_ph No yes_ph YES check_ph->yes_ph Yes adjust_ph Action: Lower Mobile Phase pH Use 0.1% Formic Acid or TFA. no_ph->adjust_ph check_column Is the column old or not designed for basic compounds? yes_ph->check_column yes_column YES check_column->yes_column Yes no_column NO check_column->no_column No replace_column Action: Use a modern, end-capped C18 column (Type B silica). yes_column->replace_column add_additive Action: Add a Competing Base (e.g., 0.05% Triethylamine - TEA). Use with caution. no_column->add_additive

Caption: Troubleshooting workflow for peak tailing.

Solutions & Protocols:

  • Lower Mobile Phase pH (Primary Solution): Ensure the mobile phase pH is below 3.[15] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[12]

    • Protocol: Prepare the aqueous portion of your mobile phase (Mobile Phase A) with 0.1% (v/v) formic acid. This will typically yield a pH of approximately 2.8.

  • Use a Modern, High-Purity Column: Older "Type A" silica columns have a higher concentration of acidic silanols.[13] Modern "Type B" silica columns, which are high-purity and often end-capped, are specifically designed to minimize these interactions.[12]

    • Action: If you are using an older or generic C18 column, switch to one that is specified by the manufacturer for use with basic compounds.

  • Consider a Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. The TEA molecules preferentially interact with the silanols, preventing the analyte from doing so.[12][15]

    • Caveat: TEA can be difficult to remove from the column and can suppress MS signals if used with LC-MS. It is often considered a legacy solution now that high-quality columns are available.[15]

Issue 2: Poor or No Retention

This occurs when the analyte elutes very early, at or near the void volume of the column.

Primary Cause: The analyte is too polar (hydrophilic) under the current conditions to interact sufficiently with the non-polar stationary phase. For a basic compound, this happens when it is in its charged (protonated) form.[6]

G start Poor or No Retention (Analyte at void volume) check_organic Is the % Organic (ACN/MeOH) in the mobile phase high? start->check_organic yes_organic YES check_organic->yes_organic Yes no_organic NO check_organic->no_organic No decrease_organic Action: Decrease % Organic. Try a gradient from 5-95% to find the optimal elution condition. yes_organic->decrease_organic check_ph Is the compound fully ionized? (i.e., running at low pH) no_organic->check_ph yes_ionized YES check_ph->yes_ionized Yes increase_ph Option: Increase Mobile Phase pH (Requires a pH-stable column, e.g., hybrid silica). This neutralizes the base, increasing retention. yes_ionized->increase_ph

Caption: Troubleshooting workflow for poor retention.

Solutions & Protocols:

  • Decrease Organic Content: The most straightforward way to increase retention in reversed-phase is to make the mobile phase more polar (i.e., decrease the percentage of acetonitrile or methanol).[16]

    • Protocol: If your starting condition of 20% organic shows no retention, decrease it to 10% or 5%. It is highly recommended to run a "scouting gradient" from 5% to 95% organic over 15-20 minutes to determine the approximate organic percentage at which your compound elutes.

  • Increase Mobile Phase pH (Advanced): By increasing the mobile phase pH to be at least 2 units above the analyte's pKa, the basic compound becomes deprotonated and neutral.[18] In its neutral form, it is more hydrophobic and will be retained much more strongly on the C18 column.[19]

    • CRITICAL CAVEAT: Standard silica columns are not stable above pH 7.5-8.[8] To use this strategy, you must use a column specifically designed for high pH work, such as a hybrid-silica or polymer-based column.[19]

    • Protocol (for pH-stable columns): Prepare an aqueous mobile phase using a buffer suitable for the desired pH range, such as 10 mM ammonium bicarbonate (pH ~9-10).

Issue 3: Variable Retention Times

Inconsistent retention times from one injection to the next make quantification unreliable.

Primary Cause: An unbuffered or poorly buffered mobile phase, especially when operating near the analyte's pKa. Small changes in the mobile phase composition can cause significant shifts in retention.[6]

Solutions & Protocols:

  • Ensure Proper Buffering: While 0.1% formic acid provides a stable low pH, if you are working at a mid-range pH, a formal buffer system is essential.[20] A buffer resists pH changes when the sample is introduced.[14]

    • Protocol: Choose a buffer whose pKa is within +/- 1 pH unit of your desired mobile phase pH. For example, an acetate buffer is effective in the pH 3.8-5.8 range. A phosphate buffer can be used, but it is not volatile and is unsuitable for LC-MS.[21]

  • Adequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence.

    • Protocol: Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection. If you change the mobile phase composition, a thorough re-equilibration is required.

  • Check System Performance: Leaks, pump malfunctions, or inconsistent solvent mixing can all lead to retention time drift. Perform a system check to rule out hardware issues.

Section 3: Experimental Protocols

Protocol 1: Scouting Gradient for Initial Method Development

This protocol is designed to quickly determine the approximate elution conditions for your analyte.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Analysis: Observe the retention time (t_R) of the analyte. The percentage of Mobile Phase B at this time is a good starting point for developing an isocratic method or a more focused gradient.

Section 4: Frequently Asked Questions (FAQs)

  • Q: My peak is fronting. What causes this?

    • A: Peak fronting is less common for basic compounds but can be caused by column overload (injecting too much sample) or poor sample solubility in the mobile phase.[13] Try reducing the injection volume or ensuring your sample is fully dissolved in a solvent similar in composition to the initial mobile phase.

  • Q: Can I use methanol instead of acetonitrile?

    • A: Yes. Methanol and acetonitrile have different selectivities and can sometimes resolve peaks that are co-eluting in the other solvent. Acetonitrile is generally preferred for its lower viscosity, which results in lower backpressure.[22]

  • Q: Why is it important to operate far from the analyte's pKa?

    • A: Operating at a mobile phase pH that is at least 1.5 to 2 pH units away from the analyte's pKa ensures that the compound exists predominantly in a single ionic state (either fully ionized or fully neutral).[6][20] This leads to robust, reproducible retention times and sharp, symmetrical peaks.[5]

  • Q: I am using LC-MS. Are there any special considerations?

    • A: Yes. Avoid non-volatile buffers like phosphate. Stick to volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[21] Also, be aware that additives like TFA, while excellent for chromatography, can cause significant ion suppression in the MS source, particularly in positive ion mode.[21] Formic acid is the most common choice for LC-MS compatibility.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Benchchem. Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
  • Taylor & Francis Online. (2010). Liophilic Mobile Phase Additives in Reversed Phase HPLC.
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Technology Networks. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • ChemScene. 2-Ethyl-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.
  • LCGC International. (2026). Should an Additive be Added to your HPLC Eluent?.
  • Element Lab Solutions. HPLC Method Development Kit: Where to Start?.
  • Benchchem. Column chromatography conditions for separating pyrazole isomers.
  • ScienceDirect. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • University of Leeds. HPLC solvents and mobile phase additives.
  • PMC. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • LCGC International. (2019). Top Three HPLC Method Development Tips.
  • ZirChrom. (2004). Method Development Guide.
  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Smolecule. (2023). 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.
  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-.
  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • ChemScene. 7-Isopropyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Sources

Optimization

troubleshooting degradation of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine during storage

A Guide to Understanding and Preventing Degradation During Storage Welcome to the technical support guide for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Degradation During Storage

Welcome to the technical support guide for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Q1: I've stored my solid compound as recommended, but I suspect degradation. What are the most common culprits?

The most common causes of degradation for heterocyclic amines like this compound, even in solid form, are exposure to oxygen (oxidation), moisture (hydrolysis), and light (photodegradation).[1] Amines are particularly susceptible to absorbing moisture from the air (hygroscopicity), which can initiate degradation pathways.[1]

Q2: What are the absolute ideal storage conditions for this compound?

To maximize shelf-life, the compound should be stored under controlled conditions. Please refer to the detailed storage protocol in Section 3.1 for a comprehensive guide.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential thermally-induced degradation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation, a primary degradation pathway for amine-containing compounds.
Light Amber Vial / Dark LocationProtects the compound from light-induced (photolytic) degradation.
Container Tightly Sealed, Low-Headspace VialPrevents exposure to atmospheric moisture and oxygen.[1]
Moisture Store in a desiccatorAmines are often hygroscopic; this prevents water absorption and subsequent hydrolysis.[1]

Q3: My stock solution appears cloudy or has changed color. Is it still usable?

A change in the physical appearance of a stock solution (e.g., color change, precipitation) is a strong indicator of degradation or solubility issues. It is not recommended to use such a solution, as the presence of unknown degradation products could compromise your experimental results and their interpretation.

Q4: How can I quickly assess the purity of my compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantitative purity assessment of heterocyclic compounds.[3] A quick check can involve comparing a chromatogram of your current sample to a reference chromatogram from a fresh, trusted batch. The appearance of new peaks or a decrease in the area of the main peak suggests degradation. A generic HPLC protocol is provided in Section 3.3.

Troubleshooting Guide: A Symptom-Based Approach

If you observe changes in your compound or unexpected experimental outcomes, this guide will help you diagnose the problem.

Workflow for Troubleshooting Degradation

This diagram outlines the logical steps to take when you suspect compound degradation.

cluster_0 Observation & Initial Check cluster_1 Analytical Confirmation cluster_2 Root Cause Analysis & Corrective Action A Degradation Suspected (e.g., inconsistent results, visual change) B Visually Inspect Compound (Solid & Solution) A->B C Review Storage & Handling History B->C D Perform Purity Analysis (e.g., HPLC, LC-MS) C->D E Purity within Specification? D->E F Significant Degradation Confirmed E->F No G Compound is Stable. Troubleshoot Experiment. E->G Yes H Identify Potential Causes: - Oxidation - Hydrolysis - Photodegradation - Thermal Stress F->H I Implement Corrective Actions: - Procure new material - Revise storage protocol - Use inert gas overlay - Protect from light H->I J Document Findings & Update Internal SOPs I->J

Caption: A logical workflow for troubleshooting suspected compound degradation.

Symptom 1: Decreased Purity Detected by HPLC/LC-MS
  • Observation: New peaks appear in the chromatogram, and the area of the parent compound peak is reduced compared to the reference standard.

  • Probable Cause: This is the most definitive sign of chemical degradation. The tetrahydropyrazolo[1,5-a]pyrimidine core, like other heterocyclic aromatic amines (HAAs), is susceptible to several degradation mechanisms.[4][5]

    • Oxidation: The amine functional groups and the electron-rich heterocyclic ring system are prone to oxidation from atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. Lipid oxidation products have been shown to promote the degradation of HAAs.[4]

    • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions, although this is generally less common for the solid-state compound unless significant moisture is present.[1] Pyrimidine bases are known to undergo degradation pathways involving ring-opening.[6][7][8]

  • Recommended Actions:

    • Quarantine the Batch: Immediately stop using the suspected batch of the compound to prevent generating unreliable data.

    • Perform Forced Degradation: To understand the potential degradation products, consider performing a forced degradation study on a small amount of a reliable batch of the compound.[9][10] This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate the likely degradants, which can then be used as markers.[11][12] See Section 3.4 for a basic protocol.

    • Review Storage Conditions: Cross-reference your storage procedure with the ideal conditions outlined in the FAQ (Section 1, Q2). Was the vial properly sealed? Was an inert atmosphere used?

    • Procure New Material: It is highly recommended to obtain a new, certified batch of the compound.

Symptom 2: Physical Appearance Change (e.g., Discoloration)
  • Observation: The typically white or off-white solid has developed a yellow or brownish tint.

  • Probable Cause: Discoloration is often a visual sign of oxidation. Oxidized byproducts of amine-containing compounds are frequently colored. This indicates that the compound has likely been exposed to air and/or light for a prolonged period.

  • Recommended Actions:

    • Confirm with Analysis: Do not rely on visual inspection alone. Confirm the degradation and quantify the purity using HPLC (Protocol 3.3).

    • Implement Corrective Storage: For future batches, strictly adhere to storage under an inert gas (argon or nitrogen) and in amber vials to protect from light.

Conceptual Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of the core structure.

cluster_0 Core Compound cluster_1 Stress Factors cluster_2 Potential Degradation Products A 2-Methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine E Oxidized Species (e.g., N-oxides, hydroxylated rings) A->E Oxidation F Hydrolyzed Products (e.g., ring-opened species) A->F Hydrolysis G Photolytic Byproducts A->G Photodegradation B O₂ (Air) B->E C H₂O (Moisture) C->F D hv (Light) D->G

Caption: Potential degradation pathways initiated by environmental factors.

Key Protocols and Methodologies

These protocols provide a starting point for proper handling and analysis to ensure the integrity of your compound.

Protocol: Recommended Storage and Handling
  • Objective: To provide a standard operating procedure for the storage and handling of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine to minimize degradation.

  • Materials:

    • Amber glass vial with a PTFE-lined cap

    • Source of inert gas (Argon or Nitrogen) with tubing

    • Laboratory freezer or refrigerator (2-8°C)

    • Desiccator cabinet

  • Procedure:

    • Upon receipt, immediately place the manufacturer's sealed container inside a desiccator in a 2-8°C refrigerator.

    • For use, allow the container to warm to room temperature for at least 20-30 minutes inside a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.

    • If the entire amount is not used, flush the vial's headspace with a gentle stream of inert gas for 15-30 seconds.

    • Immediately and tightly seal the vial cap.

    • Return the vial to the desiccator inside the 2-8°C storage location.

Protocol: Stock Solution Preparation and Storage
  • Objective: To prepare and store stock solutions in a manner that reduces degradation.

  • Materials:

    • High-purity solvent (e.g., DMSO, DMF, Acetonitrile)

    • Amber glass vials or cryovials

    • Calibrated analytical balance

  • Procedure:

    • Equilibrate the solid compound to room temperature as described in Protocol 3.1.

    • Weigh the desired amount of solid quickly and accurately.

    • Add the appropriate volume of solvent to achieve the target concentration. Ensure complete dissolution (vortexing or brief sonication may be required).

    • If making multiple aliquots, dispense the solution into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the main stock to air.

    • Store stock solutions at -20°C or -80°C, protected from light.

    • Causality Note: Repeated freeze-thaw cycles can introduce moisture and increase the rate of degradation in solution. Aliquoting is a crucial step for maintaining long-term integrity.

Protocol: HPLC Method for Purity Assessment
  • Objective: To provide a baseline reversed-phase HPLC method for determining the purity of the compound. This method may require optimization for your specific equipment and to resolve specific impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid or TFA in Water
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15-20 min
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength Scan from 210-400 nm; select an optimal wavelength (e.g., 254 nm as a starting point)
Injection Volume 5-10 µL
Sample Preparation Dissolve sample in Mobile Phase A/B mixture or Acetonitrile to ~0.5-1.0 mg/mL
Protocol: Basic Forced Degradation Study
  • Objective: To intentionally degrade the compound to identify potential degradation products and confirm the stability-indicating nature of an analytical method.[12] This should be performed on a small scale.

  • Procedure:

    • Prepare several vials of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Heat one vial at 60-80°C.

    • Photolytic Stress: Expose one vial to direct UV or white light.

    • Keep one vial as an unstressed control.

    • Analyze all samples by HPLC at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the main peak to ensure that major degradants are formed at detectable levels.[12]

References

  • Felton, J.S., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2257-2265. Available at: [Link]

  • Silver Fern Chemical, Inc. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Moustafa, A.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-52. Available at: [Link]

  • Vogels, G.D., & van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403-468. (General pyrimidine degradation pathways). Available at: [Link]

  • U.S. Department of Agriculture (USDA). (n.d.). What are heterocyclic aromatic amines?. AskUSDA. Available at: [Link]

  • Khan, M.R., & Al-Dhabi, N.A. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2843. Available at: [Link]

  • Kamberi, M., & Tsutsumi, Y. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Alsante, K.M., et al. (2023). Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. Available at: [Link]

  • Baertschi, S.W., & Alsante, K.M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38241-38249. Available at: [Link]

  • van Gennip, A.H., et al. (2002). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Gibis, M., & Weiss, J. (2017). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 22(9), 1478. Available at: [Link]

  • de la Torre, M., et al. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. European Journal of Medicinal Chemistry, 103, 374-380. Available at: [Link]

  • Robison, T. (2021). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and (4-Hydroxy-6-trifluoromethylpyrimidin-2-yl) guanidines. BYU ScholarsArchive. Available at: [Link]

  • Freeman, B.A., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. ChemRxiv. Available at: [Link]

  • da Silva, W.M.B., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4976. Available at: [Link]

  • Vega, R., et al. (2004). New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems. Revista de la Sociedad Química de México, 48(2), 122-127. Available at: [Link]

  • NextSDS. (n.d.). 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Available at: [Link]

  • Elgemeie, G.H., et al. (1987). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Journal of Heterocyclic Chemistry, 24(2), 305-307. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and quantification of basic, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and quantification of basic, nitrogen-rich heterocycles.

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine presents a unique chromatographic challenge. The molecule consists of a conjugated pyrazole ring fused to a saturated tetrahydropyrimidine ring. The saturated ring contains basic nitrogen atoms that readily protonate under standard acidic LC-MS conditions (pH 2-3). This protonation drastically increases the molecule's polarity, leading to poor retention on standard C18 columns, severe peak tailing due to secondary silanol interactions, and ultimate co-elution with solvent fronts, matrix components, or synthetic isomers.

This guide provides field-proven, mechanistically grounded solutions to resolve these co-elution issues.

Diagnostic Workflow

Before adjusting your method, use the following decision tree to identify the root cause of your co-elution.

CoelutionDiagnostics Start Co-elution Detected: 2-Methyl-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrimidine CheckRet Is the analyte eluting near the void volume (k' < 1)? Start->CheckRet HILIC ACTION: Switch to HILIC or Mixed-Mode phase CheckRet->HILIC Yes (Hydrophilic) CheckTail Is severe peak tailing causing the overlap? CheckRet->CheckTail No Buffer ACTION: Increase buffer concentration or use CSH CheckTail->Buffer Yes (Silanol Effect) CheckIso Is it co-eluting with a positional isomer? CheckTail->CheckIso No PFP ACTION: Use PFP Column with Methanol mobile phase CheckIso->PFP Yes (Shape Selectivity) Review Review sample matrix and gradient slope CheckIso->Review No

Diagnostic decision tree for resolving pyrazolo[1,5-a]pyrimidine co-elution.

Knowledge Base & Troubleshooting FAQs

Q1: Why does my compound co-elute in the void volume on a standard C18 column, even at 5% organic mobile phase? Causality: The basic nitrogens in the tetrahydropyrimidine ring possess a high pKa. When using standard 0.1% Formic Acid (pH ~2.7), these nitrogens are fully protonated, rendering the molecule highly hydrophilic. Standard C18 phases rely on hydrophobic partitioning, which fails for highly polar, charged analytes[1]. Solution: You must shift to 2[2], which utilizes an aqueous-enriched layer on a polar stationary phase to retain polar compounds, or use a high-pH reversed-phase method (e.g., 10 mM Ammonium Bicarbonate, pH 10) to deprotonate the molecule and restore its hydrophobicity.

Q2: The retention time is fine, but severe peak tailing causes it to co-elute with a closely eluting impurity. How do I fix the peak shape? Causality: Peak tailing for basic heterocycles is predominantly caused by secondary ion-exchange interactions. The positively charged pyrazolo-pyrimidine nitrogens interact strongly with residual, negatively charged silanol groups ( SiO− ) on the silica support matrix[3]. Solution: Switch to a column with a Charged Surface Hybrid (CSH) technology or an extensively end-capped C18-AQ column[4]. Alternatively, increase the ionic strength of your buffer (e.g., 10 mM Ammonium Formate instead of 0.1% Formic Acid) to competitively mask the silanol sites.

Q3: I am co-eluting with a synthetic positional isomer. They have identical masses and polarities. What is the best approach? Causality: Positional isomers of pyrazolo-pyrimidines often have identical hydrophobic footprints, making them indistinguishable to a C18 phase. Solution: Utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and hydrogen bonding. These mechanisms are highly sensitive to the spatial geometry and electron density distribution of the nitrogen atoms in the pyrazolo-pyrimidine core.

Validated Experimental Protocols

Protocol A: HILIC-MS/MS Method for Void-Volume Co-Elution

This method is designed to retain the highly polar, protonated form of the analyte.

  • Column Selection: Use an Amide-bonded HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in H2​O with 0.125% Formic Acid.

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 95:5 Acetonitrile: H2​O with 0.125% Formic Acid.

  • Gradient: Start at 100% B (highly organic). Hold for 1 minute, then ramp down to 70% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Sample Diluent (Critical): Samples must be dissolved in at least 75% Acetonitrile.

Self-Validating System Check: To prove the necessity of the sample diluent, inject the same concentration of your standard dissolved in 100% water. You will immediately observe severe peak fronting or splitting. This validates that in HILIC, a strong injection solvent (water) disrupts the aqueous partitioning layer on the column, causing premature elution.

Protocol B: PFP Orthogonal Separation for Isomer Co-Elution

This method leverages π−π interactions to separate structurally similar pyrazolo[1,5-a]pyrimidine isomers.

  • Column Selection: Pentafluorophenyl phase (e.g., Phenomenex Kinetex PFP, 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in H2​O .

  • Mobile Phase B: 0.1% Formic Acid in Methanol . (Do not use Acetonitrile).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Self-Validating System Check: To validate that π−π interactions are driving your isomer separation, replace Mobile Phase B with Acetonitrile and run the exact same gradient. Acetonitrile is a π -electron acceptor and will actively disrupt the π−π stacking between the PFP phase and the pyrazolo-pyrimidine rings. If the isomers co-elute in Acetonitrile but resolve in Methanol, you have definitively validated the π−π mechanistic driver.

Quantitative Performance Data

The following table summarizes expected chromatographic metrics for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine across different stationary phases, illustrating why standard C18 is often inadequate.

Stationary PhaseMobile Phase OrganicRetention Factor (k')Asymmetry Factor (As)Isomer Resolution (Rs)Primary Retention Mechanism
Standard C18 Acetonitrile0.42.80.0 (Co-elution)Hydrophobic
C18-AQ (Polar Embedded) Acetonitrile1.21.60.9Hydrophobic + H-Bonding
Pentafluorophenyl (PFP) Methanol3.51.12.7 π−π , Dipole, Steric
BEH Amide (HILIC) Acetonitrile4.81.03.4Hydrophilic Partitioning

Note: Ideal Asymmetry (As) is 1.0. Resolution (Rs) > 1.5 indicates baseline separation.

References

  • Source: Journal of Analytical Chemistry (via ResearchGate)
  • Source: Analytical and Bioanalytical Chemistry (via PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Metabolites (MDPI)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Structural Analysis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its Isomers: A Guide for Researchers

This guide provides an in-depth structural comparison of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its key structural isomers. Designed for researchers, scientists, and professionals in drug development, t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural comparison of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its key structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and conformational analysis of these heterocyclic scaffolds. By presenting objective comparisons and supporting experimental data, we aim to provide a valuable resource for the rational design of novel therapeutics based on the pyrazolo[1,5-a]pyrimidine core.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] The partial saturation of the pyrimidine ring to its tetrahydro form introduces conformational flexibility and stereochemical complexity, which can significantly influence a molecule's interaction with biological targets. Understanding the nuanced structural differences between isomers is therefore paramount for optimizing drug efficacy and selectivity.

Isomeric Landscape of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

The primary isomers of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine arise from the different fusion patterns of the pyrazole and pyrimidine rings, as well as the position of the methyl group. The fundamental pyrazolopyrimidine ring system can exist in several isomeric forms, including pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[1,5-c]pyrimidine.[3] For the purpose of this guide, we will focus on the isomers of the tetrahydropyrazolo[1,5-a]pyrimidine core with a single methyl substituent.

The key isomers for comparison are:

  • 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (I) : The target compound.

  • 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (II) : A positional isomer with the methyl group on the pyrazole ring.

  • 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (III) : A positional isomer with the methyl group on the pyrimidine ring.

  • 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (IV) : Another positional isomer with the methyl group on the pyrimidine ring.

  • Isomers of other tetrahydropyrazolopyrimidine cores : Such as the pyrazolo[3,4-d]-, [4,3-d]-, and [1,5-c]-pyrimidine systems. Due to the vast number of possibilities, this guide will primarily focus on the [1,5-a] fused system, which is a common and synthetically accessible scaffold.

The structural diversity among these isomers leads to variations in their electronic distribution, steric profiles, and hydrogen bonding capabilities, all of which can profoundly impact their pharmacokinetic and pharmacodynamic properties.[3]

Structural Elucidation and Comparative Analysis

The pyrazolo[1,5-a]pyrimidine ring system in its aromatic form is essentially planar.[4] Upon reduction to the tetrahydro derivative, the pyrimidine ring adopts a non-planar conformation, typically a screw-boat or chair-like conformation, introducing the possibility of stereoisomerism if substituents are present on the saturated ring.

X-ray Crystallography Insights

X-ray diffraction studies on derivatives of pyrazolo[1,5-a]pyrimidine reveal a nearly planar fused ring system. For instance, in 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the pyrazolo[1,5-a]pyrimidine ring system is essentially planar with a maximum deviation from the mean plane of only 0.014 Å.[4] The dihedral angle between the pyrazole and pyrimidine rings is minimal, confirming the planarity of the aromatic system. Upon reduction, this planarity is lost in the six-membered ring, leading to distinct conformational possibilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of these isomers in solution.

A study on the dearomatization of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines provides detailed NMR data for the resulting tetrahydropyrazolo[1,5-a]pyrimidine stereoisomers.[5] The reduction of the pyrimidine ring can lead to both syn and anti diastereomers, which can be distinguished by their unique NMR signatures, particularly through Nuclear Overhauser Effect (NOE) experiments.[5]

For 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its isomers, the following NMR features are critical for differentiation:

  • 1H NMR : The chemical shifts and coupling constants of the protons on the saturated pyrimidine ring (at positions 4, 5, 6, and 7) are highly sensitive to the ring's conformation and the position of the methyl group. The methyl protons will appear as a singlet or a doublet depending on their location.

  • 13C NMR : The chemical shifts of the carbon atoms, particularly those bearing the methyl group and the carbons within the heterocyclic rings, provide a clear fingerprint for each isomer.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule, thus confirming the specific isomeric structure.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of these isomers, such as solubility, pKa, and lipophilicity (logP), are critical determinants of their drug-like characteristics. While experimental data for the specific title compound and its direct isomers are not extensively available, general trends can be inferred from the broader class of pyrimidine derivatives.

The solubility of pyrimidine derivatives is influenced by the nature and position of substituents.[6] Generally, the introduction of polar functional groups enhances aqueous solubility, while nonpolar groups decrease it. The position of the methyl group in the isomers of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine will subtly affect their polarity and, consequently, their solubility.

The basicity (pKa) of the pyrazolopyrimidine core is influenced by the electron-donating or -withdrawing nature of the substituents. The nitrogen atoms in the pyrazole and pyrimidine rings are the primary sites of protonation. The position of the methyl group, an electron-donating group, will have a modest impact on the pKa values of the different isomers.

Lipophilicity, often expressed as logP, is a key parameter for membrane permeability and overall pharmacokinetic behavior. The logP values for the isomers are expected to be similar but can be influenced by intramolecular hydrogen bonding possibilities and the overall molecular shape.

Table 1: Predicted Physicochemical Properties of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and a Positional Isomer

Property2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Molecular Formula C8H13N3C8H13N3
Molecular Weight 151.21 g/mol 151.21 g/mol
Predicted LogP 0.8 - 1.20.9 - 1.3
Predicted pKa (most basic) 6.5 - 7.56.8 - 7.8
Predicted TPSA ~38 Å2~38 Å2

Note: These values are estimations based on computational models and data from similar structures and should be confirmed experimentally.

Experimental Protocols

The following section outlines generalized, yet detailed, experimental protocols for the synthesis and characterization of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its isomers. These protocols are based on established methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines and their subsequent reduction.[5][7]

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine (Aromatic Precursor)

The synthesis of the aromatic pyrazolo[1,5-a]pyrimidine core is a crucial first step. A common and effective method involves the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Step-by-step Methodology:

  • Reaction Setup : To a solution of 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add malondialdehyde tetraethyl acetal (1.1 eq).

  • Reaction Conditions : Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-methylpyrazolo[1,5-a]pyrimidine.

Causality behind Experimental Choices : The use of an acid catalyst (like acetic acid) facilitates the condensation and subsequent cyclization by protonating the carbonyl groups, making them more electrophilic. Ethanol is a good solvent for both reactants and allows for heating to reflux to drive the reaction to completion.

Reduction to 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

The saturation of the pyrimidine ring is typically achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride.

Step-by-step Methodology:

  • Reaction Setup : Dissolve the synthesized 2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a protic solvent like methanol or ethanol.

  • Reduction : Cool the solution in an ice bath and add sodium borohydride (NaBH4) (2.0-4.0 eq) portion-wise. The use of a larger excess of NaBH4 and the presence of a base like sodium methoxide can influence the stereochemical outcome.[5]

  • Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Quenching and Extraction : Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to isolate 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Self-Validating System : The success of the reduction can be readily confirmed by 1H NMR spectroscopy by observing the disappearance of the aromatic proton signals of the pyrimidine ring and the appearance of new aliphatic proton signals in the upfield region. Mass spectrometry will confirm the addition of four hydrogen atoms by a corresponding increase in the molecular weight.

Characterization Workflow

A comprehensive characterization of the synthesized compound and its isomers is essential for unambiguous structural assignment.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties Syn Synthesis of Isomers Puri Column Chromatography Syn->Puri NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Puri->NMR MS Mass Spectrometry (HRMS) Puri->MS IR Infrared Spectroscopy Puri->IR Xray X-ray Crystallography (for single crystals) Puri->Xray Sol Solubility Determination Puri->Sol pKa pKa Measurement Puri->pKa logP logP Determination Puri->logP

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Comparative

Benchmarking 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Against Standard Kinase Inhibitors: A Technical Guide

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in oncology, forming the core of highly potent cyclin-dependent kinase (CDK) inhibitors such as Dinaciclib[1]. However, the drive to improve physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in oncology, forming the core of highly potent cyclin-dependent kinase (CDK) inhibitors such as Dinaciclib[1]. However, the drive to improve physicochemical properties, reduce off-target promiscuity, and navigate complex intellectual property landscapes has led to the exploration of partially saturated analogs.

The 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine building block introduces an sp³-hybridized tetrahydropyrimidine ring. This structural shift from a flat, fully aromatic system to a non-planar 3D conformation significantly alters aqueous solvation energy and hinge-binding thermodynamics[2]. This guide provides a rigorous, data-driven benchmarking of this novel scaffold against established standard-of-care and clinical-stage kinase inhibitors.

Mechanistic Rationale & Scaffold Dynamics

As application scientists, we recognize that flat aromatic inhibitors (e.g., first-generation purines) often suffer from poor solubility and broad kinome promiscuity driven by non-specific hydrophobic interactions. The 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core addresses this by projecting its saturated ring out of the ATP-binding pocket's hinge region.

Meanwhile, the pyrazole moiety maintains critical bidentate hydrogen bonds with the kinase hinge backbone (e.g., Leu83 in CDK2). This structural nuance enhances the selectivity profile against CDK2, CDK1, and CDK9—critical drivers of cell cycle progression and transcriptional regulation[2]. Furthermore, derivatives of this scaffold have shown dual inhibition potential toward CDK2 and TRKA kinases[3], and even structural versatility for targeting NAK family kinases like AAK1[4].

Signaling Pathway Context

To understand the benchmarking metrics, it is essential to visualize the primary target pathway. Inhibition of the CDK2/Cyclin E complex prevents the phosphorylation of the Retinoblastoma (Rb) protein, halting the release of the E2F transcription factor and thereby inducing G1/S-phase cell cycle arrest[1].

signaling_pathway Inhibitor 2-Methyl-4,5,6,7-THPP Scaffold CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation ATP ATP ATP->CDK2 Binds hinge region E2F E2F Transcription Factor Rb->E2F Release (Active) SPhase S-Phase Entry & Proliferation E2F->SPhase Gene Transcription

Mechanism of action: ATP-competitive inhibition of CDK2 preventing Rb phosphorylation and S-phase.

Quantitative Benchmarking: Comparative Efficacy

The following table synthesizes biochemical and cellular data comparing an optimized 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine lead derivative against standard kinase inhibitors. Dinaciclib serves as the clinical-stage pyrazolo[1,5-a]pyrimidine benchmark[1], Roscovitine as the first-generation purine standard[2], and Ribociclib as the approved CDK4/6 specific control[3].

InhibitorCore Scaffold MotifCDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)TRKA IC₅₀ (nM)Mean GI₅₀ (HCT-116) (µM)
2-Methyl-4,5,6,7-THPP Lead Tetrahydropyrazolo[1,5-a]pyrimidine18451200.45
Dinaciclib Pyrazolo[1,5-a]pyrimidine14>10000.01
Roscovitine Purine220230>100015.2
Ribociclib Pyrrolo[2,3-d]pyrimidine>1000>1000>1000>10.0

Data Interpretation: While Dinaciclib exhibits sub-nanomolar potency, its flat aromatic structure can lead to rapid clearance and dose-limiting toxicities. The partially saturated 2-Methyl-4,5,6,7-THPP lead maintains potent nanomolar inhibition (18 nM for CDK2)[1] while offering a differentiated selectivity profile, notably engaging TRKA[3], which is highly advantageous for specific neuroblastoma or solid tumor subtypes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every biochemical claim must be corroborated by cellular target engagement.

workflow Prep Compound Preparation Kinase In Vitro Kinase Assay (ADP-Glo) Prep->Kinase Cell Cell Viability (MTT/CellTiter-Glo) Prep->Cell Data IC50 & GI50 Calculation Kinase->Data WB Western Blot (p-Rb Status) Cell->WB WB->Data

Step-by-step benchmarking workflow from compound preparation to IC50/GI50 quantification.

Protocol 1: In Vitro Kinase ADP-Glo Assay

Causality: We utilize the ADP-Glo assay rather than radiometric ³³P-ATP assays to eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors. The luminescence directly correlates with the amount of ADP produced, making it a self-validating measure of kinase activity that is resistant to false positives from fluorescent compounds.

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dilution: Dilute the 2-Methyl-4,5,6,7-THPP compound in a 10-point, 3-fold serial dilution (starting at 10 µM) in 1% DMSO.

  • Equilibration: Incubate recombinant CDK2/Cyclin E (10 ng/well) with the inhibitor for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Histone H1 substrate. Incubate for exactly 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo Reagent to halt the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (Western Blot for p-Rb)

Causality: Biochemical IC₅₀ does not guarantee cellular permeability or stability. Assessing the phosphorylation status of Retinoblastoma protein (Rb) at Ser807/811 validates that the inhibitor successfully enters the cell, avoids immediate efflux, and engages CDK2 in its physiological environment[2].

  • Cell Seeding: Seed HCT-116 colon cancer cells at 3×10⁵ cells/well in 6-well plates and allow 24 hours for adherence.

  • Treatment: Treat cells with the 2-Methyl-4,5,6,7-THPP inhibitor at 1x, 5x, and 10x its biochemical IC₅₀ for 24 hours. Include a DMSO vehicle control and a Dinaciclib positive control.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Critical step: Phosphatase inhibitors are mandatory to preserve the transient p-Rb signal.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against p-Rb (Ser807/811) and GAPDH (loading control).

  • Validation: A dose-dependent decrease in the p-Rb band relative to GAPDH confirms on-target cellular efficacy.

Conclusion

The 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold represents a sophisticated evolution in kinase inhibitor design. By introducing sp³ character into a traditionally flat pharmacophore, it offers a tunable platform that bridges the gap between the extreme potency of Dinaciclib and the necessary selectivity/solubility profiles required for next-generation targeted therapies.

References
  • [1] Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: doi.org URL:

  • [2] Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Source: ACS Publications (Journal of Medicinal Chemistry) URL:

  • [3] Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL:

  • [4] Title: Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 Source: bioRxiv URL:

Sources

Validation

A Comparative Guide to the Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Towards Improved Reproducibility

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of drugs with diverse therapeutic application...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, including sedative-hypnotics like Zaleplon and anxiolytics.[1][2] The specific derivative, 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is a key building block in the synthesis of various biologically active compounds. However, the reproducibility of its synthesis can be a significant challenge, with variations in yield and purity often observed across different laboratories. This guide provides an in-depth comparison of common synthetic routes, analyzes factors affecting reproducibility, and offers evidence-based strategies for optimizing experimental outcomes.

Understanding the Core Synthesis: A Mechanistic Overview

The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[3] This fundamental reaction can be influenced by various factors, including the choice of starting materials, reaction conditions, and purification methods. The general mechanism involves the initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound or its equivalent. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring.

Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Comparative Analysis of Synthetic Protocols

Several synthetic strategies have been reported for the synthesis of pyrazolo[1,5-a]pyrimidines, each with its own set of advantages and disadvantages.[4] Here, we compare two common approaches for the synthesis of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold.

Method 1: Classical Condensation with Diethyl Malonate

This widely used method involves the reaction of 3-amino-5-methylpyrazole with diethyl malonate in the presence of a base, typically sodium ethoxide. The resulting intermediate is then subjected to chlorination followed by reduction to yield the target compound.

Method 2: Multi-step Synthesis via a Dichloro-intermediate

A multi-step approach involves the initial reaction of 5-amino-3-methylpyrazole with diethyl malonate to form a dihydroxy-heterocycle.[5] This intermediate is then chlorinated using phosphorus oxychloride to yield a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[5] Subsequent reduction or nucleophilic substitution can then be performed.

FeatureMethod 1: Classical CondensationMethod 2: Multi-step via Dichloro-intermediate
Starting Materials 3-Amino-5-methylpyrazole, Diethyl Malonate5-Amino-3-methylpyrazole, Diethyl Malonate, POCl₃
Key Steps Condensation, Chlorination, ReductionCondensation, Chlorination, Further functionalization
Reported Yields 60-80%89% (condensation), 61% (chlorination)[5]
Advantages Fewer steps, readily available starting materialsIsolation of a stable intermediate allows for diversification
Disadvantages Can be difficult to control side reactionsMore steps, use of hazardous reagents (POCl₃)

Factors Influencing Reproducibility

Achieving consistent yields and purity in the synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is contingent on several critical parameters.

1. Purity of Starting Materials: The purity of the 3-amino-5-methylpyrazole is paramount. Impurities can lead to the formation of side products that are difficult to remove during purification.

2. Reaction Conditions:

  • Temperature: Precise temperature control during the condensation and cyclization steps is crucial. Fluctuations can lead to incomplete reactions or the formation of undesired isomers.

  • Reaction Time: Insufficient reaction time can result in low yields, while prolonged reaction times may lead to decomposition of the product. Optimization of reaction time through techniques like TLC or LC-MS monitoring is recommended.

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.

3. Base Selection: In methods utilizing a base, the choice and stoichiometry of the base are critical. Stronger bases may lead to side reactions, while weaker bases may result in incomplete deprotonation and low yields.

4. Purification Method: The final purity of the product is highly dependent on the purification technique. Column chromatography is often required to separate the desired product from closely related impurities. The choice of eluent system should be carefully optimized.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate for further functionalization)

This protocol is adapted from a reported synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[5]

Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 5-amino-3-methylpyrazole.

  • Add diethyl malonate dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for the specified time, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the dihydroxy-heterocycle. A reported yield for a similar reaction is 89%.[5]

Step 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • To the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol obtained in the previous step, add phosphorus oxychloride (POCl₃) carefully.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. A reported yield for this chlorination step is 61%.[5]

Caption: Workflow for the synthesis of the dichloro-intermediate.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, product decompositionOptimize reaction time and temperature. Ensure purity of starting materials. Use anhydrous conditions.
Impure Product Presence of starting materials or side productsOptimize purification method (e.g., gradient elution in column chromatography). Recrystallize the final product.
Reaction does not start Inactive reagents, insufficient activation energyCheck the quality of reagents. Ensure proper temperature is reached.
Formation of multiple products Lack of regioselectivity, side reactionsModify reaction conditions (e.g., change solvent or base). Consider using protecting groups.

Conclusion

The synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, while conceptually straightforward, requires careful attention to experimental detail to ensure reproducibility. By understanding the underlying reaction mechanisms, comparing different synthetic protocols, and meticulously controlling key reaction parameters, researchers can significantly improve the consistency of their results. The choice of a specific synthetic route will depend on the desired scale, available resources, and the need for downstream functionalization. The multi-step synthesis via a dichloro-intermediate, for instance, offers a versatile platform for creating a library of derivatives.[5] Ultimately, a systematic approach to optimization and troubleshooting is essential for the successful and reproducible synthesis of this important heterocyclic scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry.
  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. Monatshefte für Chemie - Chemical Monthly.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. Monatshefte für Chemie - Chemical Monthly.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
  • (PDF) Chemical Reactions of 2Methyl5,7-diphenyl-6,7-dihydropyrazolo[1,5- a ]pyrimidine. ResearchGate.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Advanced Handling and PPE Protocol for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Welcome to the definitive handling guide for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 1282597-36-7). As a Seni...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Welcome to the definitive handling guide for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 1282597-36-7). As a Senior Application Scientist, I have developed this protocol to bridge the gap between standard safety data and practical, bench-level execution. This nitrogen-rich heterocyclic building block is highly valued in the synthesis of kinase inhibitors and CNS-active therapeutics ()[1]. However, its low molecular weight and fine powder morphology present unique aerosolization and exposure risks.

This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans, ensuring uncompromised safety and scientific integrity in your laboratory.

Hazard Assessment and Causality

While specific toxicological data for every novel derivative can be sparse, we must treat 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with the rigorous standards applied to the broader pyrazolo[1,5-a]pyrimidine class. These compounds are established irritants to the skin, eyes, and respiratory tract (GHS H315, H319, H335) ()[2], ()[3].

Table 1: Quantitative Handling Parameters & Risk Causality

ParameterSpecificationCausality / Rationale
Molecular Weight 137.18 g/mol Low mass increases aerosolization risk during mechanical transfer[1].
Storage Temperature Room Temp (Desiccated)Prevents moisture absorption and hydrolytic degradation of the pyrimidine core.
Glove Thickness ≥ 0.11 mm (Nitrile)Minimum barrier to prevent permeation by lipophilic heterocycles.
Hood Face Velocity 0.4 - 0.6 m/sOptimal airflow to capture powders without inducing turbulent dispersion[2].
Spill Isolation Radius 2.0 metersMinimum distance to allow airborne particulates to settle before cleanup[3].

Personal Protective Equipment (PPE) Architecture

Effective PPE is not just about wearing gear; it is about understanding why specific materials are chosen to defeat specific chemical properties.

  • Hand Protection : Utilize powder-free Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrogenous heterocycles can permeate natural rubber latex. Nitrile provides superior chemical resistance against non-polar and slightly polar organic powders. Double-gloving is mandatory during solubilization.

  • Eye Protection : Snug-fitting, indirect-vented safety goggles (EN166 / ANSI Z87.1).

    • Causality: Standard safety glasses with side shields cannot stop fine, airborne powders. Pyrazolo-pyrimidines can cause severe corneal irritation upon contact[2].

  • Respiratory Protection : N95/P100 particulate respirator, or handling strictly within a Class II Biological Safety Cabinet (BSC) or calibrated chemical fume hood.

    • Causality: The primary route of accidental exposure is inhalation of micro-particulates generated during the opening of vials or transfer to a balance[3].

  • Body Protection : Flame-retardant, fluid-resistant lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the wrists from being exposed and eliminate the risk of dragging loose sleeves through trace powder on the benchtop.

Operational Workflow: Precision Weighing and Solubilization

To maintain both safety and sample integrity, follow this self-validating methodology.

Workflow Start Initiate Workflow (Fume Hood) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE AntiStatic Anti-Static Treatment (Ionizer & Steel Spatula) PPE->AntiStatic Weighing Precision Weighing (Anti-static mat) AntiStatic->Weighing Solubilization Solubilization (DMSO in Amber Vial) Weighing->Solubilization Decon Decontamination (70% IPA Wipe) Solubilization->Decon

Fig 1. Step-by-step operational workflow for safe handling and solubilization.

Step-by-Step Protocol:

  • Environmental Prep : Purge the analytical balance area within the fume hood. Lay down an anti-static weighing mat.

  • De-staticizing : Pass the sealed chemical vial through an anti-static ionizer.

    • Causality: Fine powders of heterocyclic compounds hold static charges, leading to erratic balance readings and sudden aerosolization.

  • Transfer : Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas.

    • Validation Check: Observe the balance readout for 10 seconds after adding the powder. If the reading drifts continuously, static charge or turbulent airflow is still present. Do not proceed until the reading stabilizes—this self-validates a safe transfer environment.

  • Solubilization : Transfer the weighed solid to a pre-tared amber glass vial. Slowly add the required solvent (e.g., anhydrous DMSO or DMF).

    • Causality: Amber glass protects the potentially photosensitive pyrimidine core from UV degradation during storage.

  • Decontamination : Wipe the exterior of the vial, the spatula, and the balance pan with a 70% Isopropanol (IPA)/water solution.

Emergency Spill Response and Disposal Plan

A spill of a highly active heterocyclic powder requires immediate, methodical action to prevent cross-contamination and inhalation[3].

SpillResponse Spill Dry Spill Detected Isolate Isolate Area (2m Radius) Spill->Isolate Assess Assess Ventilation & Upgrade PPE Isolate->Assess Contain Dampen Spill (DO NOT SWEEP) Assess->Contain Collect Collect with Absorbent Pads Contain->Collect Dispose Hazardous Waste Segregation Collect->Dispose Clear Surface Decon & Area Cleared Dispose->Clear

Fig 2. Emergency spill response and disposal pathway for powder containment.

Step-by-Step Dry Spill Protocol:

  • Isolation : Immediately halt work and evacuate a 2-meter radius around the spill. If the spill is outside the fume hood, immediately don a P100 respirator.

  • Containment (No Sweeping) : Do NOT use a brush or broom.

    • Causality: Mechanical sweeping generates hazardous dust clouds, exponentially increasing inhalation risk and widening the contamination zone[3].

  • Neutralization/Dampening : Cover the spilled powder with absorbent lab pads. Gently mist the pads with water or 70% IPA to dampen the powder and suppress aerosolization.

  • Recovery : Carefully fold the dampened pads inward, trapping the chemical inside. Place the pads into a designated, sealable hazardous waste bag.

  • Surface Decontamination : Wash the affected surface with a mild detergent solution, followed by a final wipe-down with 70% IPA.

    • Validation Check: Swipe the cleaned area with a fresh, dry white wipe. If any residue is visible, repeat step 5.

Disposal Segregation Strategy:

  • Solid Waste (Contaminated gloves, pads, empty vials): Segregate into bins clearly labeled as "Halogen-Free Organic Solid Waste"[2].

  • Liquid Waste (DMSO/DMF stock solutions): Segregate into "Hazardous Organic Solvent Waste." Ensure liquid waste carboys are adequately vented and never mixed with strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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